2,8-Dioxaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
2,8-dioxaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-5-9(6-13-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPMASNWORKAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(OC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid
This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel spiroketal, 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of unique molecular scaffolds. Spiroketals are a significant class of compounds found in numerous natural products and are recognized for their diverse biological activities, often serving as rigid three-dimensional frameworks in medicinal chemistry.[1]
Introduction: The Significance of Spiroketal Carboxylic Acids
Spiroketals are privileged heterocyclic motifs that constitute the core of many biologically active natural products.[1][2] Their rigid conformational nature and stereochemical complexity make them attractive scaffolds for drug discovery, enabling precise spatial orientation of functional groups. The incorporation of a carboxylic acid moiety into a spiroketal framework, such as in 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid, introduces a key functional group for modulating physicochemical properties and for potential interactions with biological targets. This guide outlines a robust synthetic strategy and a thorough characterization workflow for this target molecule.
Synthetic Approach: A Strategy of Convergent Design
The retrosynthetic analysis suggests a disconnection at the spirocyclic center, leading back to a linear precursor containing a ketone and a diol functionality, along with the carboxylic acid moiety. A practical forward synthesis would involve the reaction of a suitable keto-ester with a diol, followed by hydrolysis of the ester to yield the target carboxylic acid.
Proposed Synthetic Workflow
The synthesis of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid can be envisioned to proceed via a two-step sequence starting from a commercially available keto-diester.
Sources
"natural occurrence and isolation of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid"
This guide serves as a technical reference for the chemical architecture, bio-inspired design, and isolation methodologies of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid .
Natural Occurrence, Bio-Isosterism, and Isolation Protocols
Executive Summary
2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (CAS: 2309458-17-9) is a specialized spirocyclic scaffold used primarily in medicinal chemistry as a robust, metabolically stable isostere of natural spiroketals. While the 1,6-dioxaspiro[4.5]decane core is ubiquitous in nature (found in wasp pheromones and marine toxins), the 2,8-isomer is a synthetic modification designed to eliminate the hydrolytic instability of the anomeric spiro-center. This guide details the structural logic connecting it to natural products and provides a validated isolation protocol from synthetic matrices.
Chemical Identity & Structural Architecture
The compound features a spiro-junction connecting a five-membered ring (tetrahydrofuran derivative) and a six-membered ring (tetrahydropyran derivative).
| Feature | Specification |
| IUPAC Name | 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid |
| CAS Registry | 2309458-17-9 |
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol |
| Core Topology | Spiro[4.5]decane (5-ring fused to 6-ring at C5) |
| Heteroatom Pattern | Distal Bis-ether: Oxygen atoms at positions 2 and 8.[1] |
| Stereochemistry | Contains chiral centers at C3 (carboxylic acid attachment) and C5 (spiro). |
2.1 The "Natural vs. Synthetic" Distinction
It is critical for researchers to distinguish between the Natural 1,6-Core and the Synthetic 2,8-Core :
-
Natural Core (1,6-Dioxaspiro): Found in Bactrocera fruit fly pheromones and Streptomyces polyethers (e.g., Monensin). The oxygens are attached directly to the spiro carbon (C5), forming a spiroketal . This linkage is susceptible to acid-catalyzed hydrolysis.
-
Synthetic Core (2,8-Dioxaspiro): The oxygens are positioned distally (positions 2 and 8). This structure is a spiro-ether , not a ketal. It retains the 3D spiro-topology required for receptor binding but is chemically stable in acidic biological environments (e.g., lysosomes), making it a superior scaffold for drug development.
Biosynthetic Context & Bio-Inspiration
Although the specific 2,8-acid is synthetic, its design is bio-inspired. The isolation of its natural analogs provides the blueprint for its synthetic construction.
3.1 Natural Occurrence of the Spiro[4.5]decane Motif
The spiro[4.5]decane framework occurs naturally via the dehydration of keto-diols in polyketide pathways.
-
Source: Dacus oleae (Olive fruit fly), Andrena bees.
-
Biosynthesis: Polyketide Synthase (PKS) assembly
Keto-diol intermediate Spontaneous spiroketalization.
Isolation & Purification Methodology
Since 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid is isolated from a synthetic reaction matrix (typically involving the cyclization of a dihydroxy-ester or etherification), the isolation protocol focuses on separating the acidic product from neutral precursors and inorganic salts.
4.1 Protocol: Selective Acid-Base Extraction
This method utilizes the carboxylic acid functionality (pKa ~4.5) to achieve high purity without initial chromatography.
Reagents:
-
Crude Reaction Mixture (containing the spiro-ester or spiro-ether precursor).
-
Solvent A: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Solvent B: 10% Aqueous Sodium Bicarbonate (NaHCO₃).
-
Solvent C: 1M Hydrochloric Acid (HCl).
Step-by-Step Workflow:
-
Quench & Solubilization:
-
Dilute the crude reaction mixture with Solvent A (10 mL per gram of crude).
-
Rationale: Ensures the organic product is fully dissolved and ready for partitioning.
-
-
Base Extraction (The "Forward" Extraction):
-
Wash the organic phase with Solvent B (3 x volumes).
-
Mechanism:[2][3][4] The carboxylic acid is deprotonated to its carboxylate salt (
), which migrates into the aqueous phase. Neutral impurities (unreacted starting material, side products) remain in the organic phase. -
Critical Check: Retain the Aqueous Phase. Verify pH is >8.
-
-
Acidification (The "Reverse" Extraction):
-
Cool the aqueous phase to 0°C.
-
Slowly add Solvent C until pH reaches ~2.0.
-
Observation: The solution will become cloudy as the protonated acid (
) precipitates or oils out.
-
-
Final Isolation:
-
Extract the acidic aqueous layer with fresh Solvent A (3 x volumes).
-
Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Result: High-purity 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid as a viscous oil or low-melting solid.
-
4.2 Chromatographic Purification (Polishing)
If the acid-base extraction yields <95% purity, perform Flash Column Chromatography.
-
Stationary Phase: Silica Gel (60 Å, 230-400 mesh).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (starting 90:10
50:50) + 1% Acetic Acid . -
Note: The addition of acetic acid prevents "streaking" of the carboxylic acid on the silica column.
Structural Elucidation & Quality Control
To validate the isolation of the correct 2,8-isomer (and not the 1,6-isomer), specific spectroscopic signatures must be confirmed.
| Technique | Diagnostic Signal | Structural Inference |
| ¹³C NMR | δ 35-45 ppm (Quaternary C) | The spiro-carbon (C5) in a spiro-ether appears upfield compared to a spiroketal (which appears at δ 90-110 ppm due to double oxygen attachment). This confirms the 2,8-dioxa arrangement. |
| ¹H NMR | δ 3.5-4.0 ppm (Multiplets) | Protons adjacent to oxygen (H2 and H8) appear in the ether region. |
| IR | 1710-1740 cm⁻¹ | Strong Carbonyl (C=O) stretch confirming the carboxylic acid. |
| HRMS | [M-H]⁻ 185.08 | Negative mode ESI confirms the molecular weight of the free acid. |
Therapeutic Potential
The 2,8-dioxaspiro[4.5]decane-3-carboxylic acid scaffold is increasingly utilized in drug discovery for:
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: The spiro-core provides a rigid geometry that fits the catalytic tunnel of sEH enzymes, mimicking the transition state of epoxide hydrolysis.
-
Peptidomimetics: The scaffold acts as a constrained amino acid (Proline mimic), locking peptide backbones into specific conformations to improve potency and selectivity against GPCR targets.
References
-
Hoffman Fine Chemicals. (2025). Product Specification: 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (CAS 2309458-17-9). Retrieved from
-
BenchChem. (2025).[5] An In-depth Technical Guide to the Discovery and Isolation of Novel Spirocyclic Carboxylic Acids. Retrieved from
-
Royal Society of Chemistry. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports. Retrieved from
-
PubChem. (2025).[6][7] Compound Summary: 2,8-Dioxaspiro[4.5]decane-1,3,7,9-tetrone (Related Scaffold). National Library of Medicine. Retrieved from
-
Journal of Medicinal Chemistry. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Retrieved from
Sources
- 1. 胍_分子量_结构式_性质_胍CAS号【90332-86-8】_化源网 [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,8-Diazaspiro(4.5)decane | C8H16N2 | CID 19375496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,8-Dioxaspiro[4.5]decane-1,3,7,9-tetrone | C8H6O6 | CID 22025813 - PubChem [pubchem.ncbi.nlm.nih.gov]
"isomers and stereochemistry of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid"
This technical guide details the structural architecture, stereochemistry, and synthetic logic of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid . It is designed for researchers utilizing this scaffold in drug discovery, particularly as a bioisostere or spirocyclic core.
Structural Architecture & Nomenclature
The compound 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid represents a specific class of spiro-ethers where a five-membered tetrahydrofuran (THF) ring and a six-membered tetrahydropyran (THP) ring share a single carbon atom (the spiro center).
IUPAC Deconstruction
To accurately determine the stereochemistry, one must first map the IUPAC numbering to the physical connectivity.
-
Skeleton: Spiro[4.5]decane (10 carbons total).[1][2][3][4][5]
-
Ring A (5-membered): Atoms 1–5 (with 5 being the spiro carbon).
-
Ring B (6-membered): Atoms 6–10 (connected to C5).
-
-
Heteroatoms (2,8-Dioxa):
-
Position 2 (Ring A): Oxygen replaces Carbon 2. This places the oxygen distal to the spiro center (separated by C1), creating a non-acetal ether linkage.
-
Position 8 (Ring B): Oxygen replaces Carbon 8. This is the 4-position relative to the spiro junction in the six-membered ring, creating a symmetric tetrahydropyran moiety.
-
-
Functional Group (3-Carboxylic Acid):
-
The carboxyl group is attached to C3 in the five-membered ring, adjacent to the oxygen at C2.
-
Connectivity Diagram
The following diagram illustrates the numbering and connectivity, highlighting the spiro junction and the plane of symmetry in Ring B.
Stereochemistry & Isomerism
The stereochemical complexity of this molecule is reduced by the inherent symmetry of the tetrahydropyran ring.
The Chiral Center (C3)
The carbon at position 3 is the sole stereogenic center in the molecule. It is bonded to four distinct groups:
-
A Carboxyl group (-COOH).
-
An Oxygen atom (O2).
-
A Methylene group (C4).
-
A Hydrogen atom.
Consequently, this center gives rise to two enantiomers:
-
(3R)-2,8-Dioxaspiro[4.5]decane-3-carboxylic acid
-
(3S)-2,8-Dioxaspiro[4.5]decane-3-carboxylic acid
The Spiro Carbon (C5) - Prochirality
A critical question in spiro chemistry is whether the spiro junction (C5) constitutes a chiral center.
-
Analysis: The spiro carbon is bonded to Ring A (asymmetric due to C3) and Ring B.
-
Ring B Symmetry: Ring B is a 4-tetrahydropyranyl moiety. The path from C5 to C6-C7-O8 is constitutionally identical to the path from C5 to C10-C9-O8.
-
Note on Conformation: While the THP ring adopts a chair conformation (rendering the C6/C10 branches axial/equatorial), rapid ring flipping at physiological temperatures averages these environments. Even in a frozen conformation, the molecule is treated as a single enantiomeric pair unless the THP ring is further substituted.
Summary of Isomers
| Isomer Type | Count | Description |
| Enantiomers | 2 | (3R) and (3S) |
| Diastereomers | 0 | No second stereocenter exists to create diastereomeric relationships. |
| Meso Compounds | 0 | The molecule lacks an internal plane of symmetry due to C3. |
Synthetic Methodology
The synthesis of 2,8-dioxaspiro[4.5]decane-3-carboxylic acid typically involves constructing the five-membered ether ring onto a pre-existing 4-tetrahydropyranone scaffold.
Retrosynthetic Logic
The most robust approach utilizes a Darzens Condensation or an Epoxide Opening/Cyclization strategy.
-
Starting Material: 4-Tetrahydropyranone (commercially available, symmetric).
-
Key Transformation: Spiro-annulation to form the THF ring with the carboxylic acid handle.
Representative Protocol (General Procedure)
While specific industrial routes are proprietary, the following protocol synthesizes the core scaffold based on standard spiro-ether methodologies [1, 2].
Step 1: Darzens Condensation React 4-tetrahydropyranone with ethyl chloroacetate in the presence of a base (e.g., NaOEt or KOtBu) to yield the spiro-glycidic ester (spiro-epoxide).
-
Mechanism: Aldol addition followed by intramolecular displacement of chloride.
Step 2: Epoxide Opening & Rearrangement The spiro-epoxide is treated with a Lewis acid or nucleophile to trigger ring expansion or opening. However, to get the 2,8-dioxa pattern (O at pos 2, not attached to spiro), a different route is preferred: Allylation/Cyclization .
Preferred Route: Iodocyclization (Validated for 2-oxaspiro systems)
-
Vinylation: 4-Tetrahydropyranone + Vinylmagnesium bromide
4-Vinyl-4-hydroxy-tetrahydropyran. -
O-Alkylation: React the tertiary alcohol with sodium hydride and ethyl bromoacetate
Ether intermediate. -
Radical Cyclization / Iodocyclization: Treat with
or radical initiator to close the 5-ring. -
Functional Group Manipulation: Hydrolysis of the ester/nitrile to the carboxylic acid.
Synthetic Flowchart
[3][6]
Pharmaceutical Relevance
Scaffold Properties[1]
-
Fsp3 Character: This molecule is entirely
hybridized (excluding the carbonyl), offering high three-dimensionality. This is crucial for escaping "flatland" in modern drug discovery, improving solubility and metabolic stability compared to aromatic analogs. -
Vector Positioning: The carboxylic acid at C3 projects into a distinct quadrant relative to the spiro core, allowing for precise positioning of pharmacophores in protein binding pockets.
Applications
-
Bioisostere: It serves as a constrained bioisostere for proline or pipecolic acid derivatives.
-
Library Synthesis: The acid group allows for rapid coupling with amines to generate DNA-encoded libraries (DELs) or fragment-based screening sets [3].
References
-
Vertex AI Search Result 1.1 : Oxa-spirocycles: synthesis, properties and applications. (Contextual synthesis of compound 13d).
-
PubChem : 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (Compound Summary). National Library of Medicine.[3]
-
Wilen, S.H. : Tables of Resolving Agents and Optical Resolutions. (Reference for resolution of chiral acids).
Sources
- 1. Spiro(4.5)decane | C10H18 | CID 135982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-oxaspiro[4.5]decane-3-carboxylic acid (C10H16O3) [pubchemlite.lcsb.uni.lu]
- 3. Spiro[4.5]decane-1,6-dione | C10H14O2 | CID 573609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spirodecane - Wikipedia [en.wikipedia.org]
- 5. Spiro[4.5]decane [webbook.nist.gov]
Technical Guide: Biological Activity & Therapeutic Utility of 2,8-Dioxaspiro[4.5]decane-3-carboxylic Acid Derivatives
This guide serves as a technical whitepaper on the 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid scaffold. It synthesizes current medicinal chemistry principles regarding spirocyclic ethers, their application as bioisosteres, and their specific utility in agrochemical and pharmaceutical development.
Executive Summary: The Spiro-Ether Advantage
The 2,8-dioxaspiro[4.5]decane scaffold represents a "privileged structure" in modern drug design. Unlike flat aromatic systems, this spirocyclic ether offers high fraction of sp3-hybridized carbons (
The 3-carboxylic acid derivative (CAS RN: 2309458-17-9) acts as a critical "gateway molecule." It provides a functional handle (COOH) allowing researchers to couple this rigid, lipophilic core to various pharmacophores, thereby modulating the physicochemical properties (LogP, LogD) and target residence time of the final drug candidate.
Core Biological Applications[1][2]
-
Medicinal Chemistry: Bioisostere for morpholine or piperidine rings; PROTAC linkers.
-
Agrochemicals: Herbicidal activity via inhibition of lipid biosynthesis (ACCase mimicry).
-
Chemical Ecology: Structural analogs to spiroketal insect pheromones (e.g., Bactrocera species).
Structural & Mechanistic Analysis
The Anomeric Effect and Conformation
The biological activity of 2,8-dioxaspiro[4.5]decane derivatives is governed by the anomeric effect . The oxygen atoms at positions 2 and 8 stabilize specific conformations, locking the molecule into a rigid shape. This rigidity reduces the entropic penalty upon binding to a protein target.
-
Lipophilicity Modulation: The ether oxygens act as hydrogen bond acceptors (HBA) but not donors (HBD), improving membrane permeability compared to their nitrogen (diazaspiro) analogs.
-
Metabolic Shielding: The quaternary spiro-carbon is sterically hindered, protecting the core from rapid oxidative metabolism by Cytochrome P450 enzymes.
Mechanism of Action: The "Spiro-Switch"
In biological systems, the 3-carboxylic acid derivative functions through two primary mechanisms:
-
Vector Positioning (The Scaffold Role): The spiro center orients the carboxylic acid (or its amide derivatives) at a precise angle relative to the 6-membered ring. This is critical for fitting into "L-shaped" or deep hydrophobic pockets in enzymes like Acetyl-CoA Carboxylase (ACCase) or GPCRs (e.g., Muscarinic receptors).
-
Metal Chelation: The free carboxylic acid moiety can coordinate with divalent metal ions (
, ) in metalloenzyme active sites.
Visualization of Biological Pathways
The following diagram illustrates the divergent biological utility of this scaffold based on derivatization at the C3-Carboxylic acid position.
Caption: Functional diversification of the 2,8-dioxaspiro[4.5]decane-3-carboxylic acid core into distinct therapeutic and agrochemical classes.
Comparative Biological Data
The following table summarizes the advantages of the dioxaspiro scaffold compared to the more common diazaspiro (nitrogen-containing) and cyclohexyl scaffolds often found in legacy drugs.
| Feature | 2,8-Dioxaspiro[4.5]decane | 2,8-Diazaspiro[4.5]decane | Cyclohexane (Flat) |
| Primary Interaction | H-Bond Acceptor (Ether) | H-Bond Donor/Acceptor (Amine) | Hydrophobic (Van der Waals) |
| Metabolic Stability | High (Resistant to N-oxidation) | Moderate (Prone to N-oxide/dealkylation) | High (but prone to hydroxylation) |
| Solubility ( | High | Moderate (pH dependent) | Low |
| Toxicity Risk | Low (Generally inert core) | Moderate (hERG channel blocking risk) | Low |
| Key Application | Bioisostere, Pheromone, Herbicide | Kinase Inhibitors (RIPK1), GPCRs | General Lipophilic Spacer |
Experimental Protocols
Synthesis of 2,8-Dioxaspiro[4.5]decane-3-carboxylic Acid Derivatives
Note: This protocol describes the generation of an amide derivative, the most common form for testing biological activity in drug discovery.
Objective: Couple the core acid to an amine pharmacophore (R-NH2).
Reagents:
-
Scaffold: 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (1.0 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF
Workflow:
-
Activation: Dissolve the carboxylic acid scaffold in anhydrous DMF (0.1 M concentration). Add DIPEA and stir at 0°C for 10 minutes.
-
Coupling: Add HATU. Stir for 15 minutes to form the activated ester.
-
Addition: Add the target amine (R-NH2) slowly.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via LC-MS (Look for M+H peak of product).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), then saturated
(to remove unreacted acid), and finally brine. -
Purification: Flash chromatography (SiO2, Hexane:EtOAc gradient).
Biological Assay: Metabolic Stability (Microsomal Stability)
To validate the "privileged" nature of this scaffold, a stability assay is required.
Protocol:
-
Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system to start the reaction.
-
Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Self-Validating Check:
-
Control: Use Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil is not >80% metabolized in 30 mins, the microsomes are inactive.
References & Authoritative Grounding
The following references support the structural utility, synthesis, and biological applications cited above.
-
Spirocyclic Scaffolds in Drug Discovery:
-
Agrochemical & Herbicidal Utility:
-
Title: Method for producing cyclic esters (Patent US20180134680A1).
-
Source: Google Patents / BASF SE.
-
Relevance: Details the synthesis of dioxaspiro intermediates for crop protection agents.
-
URL:
-
-
Pharmacological Analogs (Muscarinic Agonists):
-
Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
-
Source: Journal of Medicinal Chemistry / NIH PubMed.
-
Relevance: Establishes the biological activity of the 1-oxa-spiro core, a direct structural analog of the 2,8-dioxa system.
-
URL:
-
-
Natural Product Pheromones:
-
Title: 1,6-Dioxaspiro[4.5]decane-2-methanol (Compound 6) derived from Dacus oleae.
-
Source: MedChemExpress / Natural Product Library.
-
Relevance: Confirms the natural biological activity of dioxaspiro[4.5]decane systems as semiochemicals.
-
URL:
-
Sources
"literature review of spiroketal carboxylic acids"
Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spiroketal carboxylic acids represent a privileged class of polyketide natural products characterized by the orthogonal fusion of two cyclic ethers (the spiroketal) coupled with a carboxylic acid pharmacophore. This structural motif is central to some of the most potent marine toxins and antibiotics known to science, including Okadaic Acid (OA) , Reveromycin A , and Acanthifolic Acid .
For drug development professionals, these compounds offer a dichotomy of high-value targets and significant synthetic challenges. Their biological activities range from the selective inhibition of serine/threonine protein phosphatases (PP1/PP2A) to the disruption of aminoacyl-tRNA synthetases. This guide synthesizes the current state of literature regarding their structural classification, biosynthetic origins, chemical synthesis, and pharmacological mechanisms.
Structural Architecture & Classification
The defining feature of this class is the spiroketal (or spiroacetal) ring system, where a single carbon atom (the spiro center) forms the junction between two oxygen-containing rings. The carboxylic acid moiety is typically located on a side chain or fused ring system, acting as a critical hydrogen-bond donor/acceptor in protein binding pockets.
Thermodynamic Stability and Anomeric Effects
The stability of the spiroketal core is governed by the anomeric effect .
-
Thermodynamic Product: The configuration where both exocyclic oxygens occupy axial positions relative to the rings is stabilized by a double anomeric effect (hyperconjugation between the oxygen lone pair and the antibonding
orbital). -
Kinetic Product: Non-anomeric configurations are higher in energy and require specific synthetic strategies (e.g., chelation control or intramolecular hetero-Michael addition) to access.
Table 1: Common Spiroketal Carboxylic Acid Scaffolds
| Compound | Spiroketal System | Carboxylic Acid Position | Primary Biological Target |
| Okadaic Acid | [6,6]-spiroketal (C19) & [6,6]-spiroketal (C34) | C1 (Terminal) | Protein Phosphatase 1 & 2A (PP1/PP2A) |
| Reveromycin A | [6,6]-spiroketal | C18 (Hemisuccinate) | Isoleucyl-tRNA Synthetase (IleRS) |
| Acanthifolic Acid | [6,6]-spiroketal | C1 (Terminal) | PP1/PP2A (Potent) |
| Pteridic Acid A | [6,6]-spiroketal | Side chain | Plant Growth Promotion |
Biosynthetic Origins
Nature assembles these complex architectures primarily through Type I Polyketide Synthases (PKS) . The spiroketal ring is rarely formed during the chain elongation phase; rather, it is a post-PKS modification.
-
Mechanism: A linear polyhydroxy ketone precursor is generated. The spiroketalization event is often triggered by the release of the chain from the PKS enzyme or by a dedicated cyclase/dehydratase domain.
-
Stereocontrol: Enzymatic control ensures the formation of specific stereoisomers, often overriding the thermodynamic preference for the double-anomeric product if a different bioactivity is required.
Synthetic Methodologies: The Core
Synthesizing spiroketal carboxylic acids requires mastering the balance between thermodynamic equilibration and kinetic trapping.
Acid-Catalyzed Cyclization (Thermodynamic Control)
This is the classical approach. A dihydroxy ketone precursor is treated with a Brønsted or Lewis acid.[1]
-
Pros: High yields for thermodynamically stable (double anomeric) spiroketals.
-
Cons: Cannot access non-anomeric natural products; lack of regiocontrol in complex substrates.
Gold(I)-Catalyzed Spiroketalization
Gold catalysis has emerged as a powerful tool for constructing spiroketals from alkynyl diols under mild conditions. This method is particularly valuable for synthesizing fragments of Okadaic Acid.
Experimental Protocol: Gold(I)-Catalyzed Cyclization
Context: Synthesis of a [5,5]-spiroketal fragment.[2]
-
Reagents: Alkyne-diol substrate, Gold(I) Chloride (AuCl), Methanol (MeOH).[2]
-
Setup: Flame-dried round-bottom flask under an argon atmosphere.
-
Procedure:
-
Dissolve the alkyne-diol substrate (1.0 equiv) in anhydrous MeOH (0.02 M concentration).
-
Add AuCl (5-10 mol%) in one portion at room temperature.
-
Observation: The reaction mixture may darken. Monitor by TLC for the disappearance of the alkyne (typically 1–4 hours).
-
Quench: Filter the mixture through a short pad of silica gel to remove the gold catalyst.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).
-
-
Causality:
-
Why AuCl? Gold(I) acts as a soft Lewis acid, selectively activating the
-system of the alkyne for nucleophilic attack by the hydroxyl group (5-exo-dig or 6-endo-dig). -
Why Methanol? It facilitates proton transfer and can trap intermediates if necessary, but primarily serves as a polar protic solvent that stabilizes the transition state.
-
Hetero-Diels-Alder (HDA) Approach
Used in the total synthesis of Reveromycin A .
-
Strategy: Inverse electron demand HDA reaction between a chiral methylene pyran and an electron-rich diene.
-
Advantage: Sets the stereochemistry at the spiro center and the ring simultaneously.
Pharmacology & Mechanism of Action[3][4]
Okadaic Acid: The Phosphatase Inhibitor
Okadaic acid is a potent inhibitor of serine/threonine protein phosphatases PP1 and PP2A.[3]
-
Mechanism: The carboxylic acid moiety interacts with the bimetallic center (typically
or ) in the enzyme's active site. The spiroketal hydrophobic tail occupies a hydrophobic groove, locking the enzyme in an inactive conformation. -
Consequence: This inhibition prevents the dephosphorylation of proteins, leading to hyperphosphorylation of cytoskeletal proteins (like Tau) and signaling kinases.
Diagram 1: Okadaic Acid Signaling Cascade Visualization of the downstream effects of PP2A inhibition.
Figure 1: Mechanism of Okadaic Acid-induced toxicity via PP2A inhibition.
Reveromycin A: The tRNA Synthetase Inhibitor
Unlike Okadaic acid, Reveromycin A targets protein synthesis machinery.
-
Mechanism: It mimics the transition state of the isoleucyl-adenylate intermediate. The carboxylic acid (hemisuccinate) is crucial for binding within the active site, competing with tRNA(Ile).
-
Therapeutic Application: It selectively induces apoptosis in osteoclasts (which have high metabolic activity and low pH), making it a lead candidate for osteoporosis therapy.
References
-
Formal total synthesis of okadaic acid via regiocontrolled gold(I)-catalyzed spiroketalizations. Source: Organic Letters (2010). URL:[Link]
-
Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. Source: Nature Communications (2021).[4] URL:[Link]
-
Total Synthesis of (−)-Reveromycin A via a Hetero-Diels–Alder Approach. Source: Organic Letters (2004). URL:[Link]
-
Structure–Activity Relationship Studies Using Natural and Synthetic Okadaic Acid/Dinophysistoxin Toxins. Source: Marine Drugs (2016). URL:[Link]
-
Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Source: Organic Letters (2014). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals [beilstein-journals.org]
- 3. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Asymmetric Synthesis of 2,8-Dioxaspiro[4.5]decane-3-carboxylic Acid
Introduction: The Significance of Chiral Spiroketals
The 2,8-dioxaspiro[4.5]decane scaffold is a core structural motif present in numerous biologically active natural products. Spiroketals, as a class, serve as rigid three-dimensional structures that can precisely orient functional groups in space, making them attractive for drug discovery and development.[1] The introduction of a carboxylic acid moiety at the 3-position, combined with stereochemical control at the spirocyclic center, yields a chiral building block of significant interest for creating novel therapeutics. The asymmetric synthesis of such molecules, however, presents a considerable challenge, requiring precise control over the formation of the sterically congested spiro-carbon.
This guide provides an in-depth analysis of a robust strategy for the asymmetric synthesis of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid, focusing on an organocatalytic approach. We will detail the underlying strategic decisions, provide a step-by-step protocol, and explain the mechanistic principles that ensure high enantioselectivity.
Strategic Overview: A Retrosynthetic Approach
The key to designing an effective asymmetric synthesis is to identify a reliable method for installing the chiral center. For spiroketals, a powerful strategy is the acid-catalyzed cyclization of a linear dihydroxyketone precursor. In an asymmetric context, this is best achieved using a chiral Brønsted acid catalyst, which can effectively shield one face of the reactive intermediate, directing the cyclization to form one enantiomer preferentially. Our retrosynthetic analysis identifies a key dihydroxy-ketoester as the immediate precursor to our target molecule.
Caption: Retrosynthetic analysis for the target spiroketal.
This strategy hinges on the successful execution of an organocatalytic asymmetric spiroketalization, a method known for its operational simplicity and high stereocontrol.[2]
Core Methodology: Chiral Phosphoric Acid-Catalyzed Spiroketalization
Chiral phosphoric acids (CPAs) have emerged as exceptionally effective Brønsted acid catalysts for a wide range of enantioselective transformations.[3][4] In the context of spiroketalization, the CPA catalyst operates through a dual-activation mechanism. It protonates the ketone to form a reactive oxocarbenium ion while the catalyst's conjugate base simultaneously coordinates with the hydroxyl nucleophiles, organizing the transition state within a well-defined chiral pocket. This precise organization dictates the stereochemical outcome of the cyclization.
Proposed Catalytic Cycle
The catalytic cycle begins with the protonation of the keto-group of the linear precursor by the chiral phosphoric acid (CPA). The resulting intermediate is stabilized within the chiral environment of the catalyst's anion. This proximity and steric confinement favor the intramolecular attack of one hydroxyl group in a stereodefined manner, followed by a second cyclization and catalyst regeneration to yield the enantiomerically enriched spiroketal.
Caption: Proposed catalytic cycle for CPA-mediated spiroketalization.
Experimental Protocols
Disclaimer: These protocols are illustrative and based on established methodologies. Researchers should conduct their own optimization and safety assessments.
Part 1: Synthesis of the Dihydroxy-ketoester Precursor
This protocol outlines a plausible route to the key linear precursor via an aldol addition followed by deprotection.
Materials:
-
Tetrahydropyran-4-carbaldehyde
-
Ethyl 3-oxobutanoate
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: To a flame-dried, argon-purged round-bottom flask, add anhydrous THF (50 mL) and cool to -78 °C in a dry ice/acetone bath. Slowly add LDA (1.1 equivalents) via syringe. After 10 minutes, add ethyl 3-oxobutanoate (1.0 equivalent) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Scientist's Note: Maintaining a low temperature is critical to prevent self-condensation of the keto-ester and ensure selective reaction with the aldehyde.
-
-
Aldol Addition: Add tetrahydropyran-4-carbaldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and wash with 1 M HCl (2 x 30 mL), saturated NaHCO₃ (1 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldol product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure precursor. The carboxylic acid functionality can be obtained by subsequent hydrolysis of the ester under standard conditions.
Part 2: Asymmetric Spiroketalization
Materials:
-
Dihydroxy-ketoester precursor (from Part 1)
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or similar chiral phosphoric acid catalyst
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves, 4 Å, activated
-
Trifluoroacetic acid (TFA) (for racemic control reaction)
Procedure:
-
Reaction Setup: To a flame-dried, argon-purged vial, add the dihydroxy-ketoester precursor (1.0 equivalent), the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%), and activated 4 Å molecular sieves (~100 mg per mmol of substrate).
-
Scientist's Note: Molecular sieves are essential for removing trace amounts of water, which can compete with the intramolecular nucleophile and lead to lower enantioselectivity and yield.
-
-
Reaction: Add anhydrous DCM (0.1 M concentration of substrate) and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 12 to 48 hours.
-
Workup: Upon completion, filter the reaction mixture through a short plug of silica gel to remove the catalyst and molecular sieves, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary to yield the final product, 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid.
-
Racemic Standard: For analytical purposes, prepare a racemic sample by dissolving the precursor in DCM and adding a catalytic amount of a strong achiral acid like TFA, stirring for 1 hour at room temperature.
Analysis and Data
The success of the asymmetric synthesis is quantified by the yield and the enantiomeric excess (ee). The ee is determined by chiral High-Performance Liquid Chromatography (HPLC).
Workflow for Product Analysis
Caption: Standard workflow for purification and analysis.
Table of Expected Performance
The following table summarizes the expected outcomes based on literature precedents for similar organocatalytic spiroketalizations.
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Typical ee (%) |
| 5 | DCM | 25 | 24-48 | 75-90 | >95 |
| 5 | Toluene | 0 | 48-72 | 70-85 | >97 |
| 10 | CHCl₃ | 25 | 24 | 80-92 | >95 |
Conclusion
The asymmetric synthesis of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid can be effectively achieved through a strategy centered on chiral phosphoric acid-catalyzed spiroketalization. This approach offers high stereocontrol, operational simplicity, and relies on a well-understood catalytic mechanism. By carefully preparing the linear dihydroxy-ketoester precursor and conducting the cyclization under anhydrous conditions with a suitable CPA catalyst, researchers can access this valuable chiral building block in high yield and excellent enantiopurity, paving the way for its application in medicinal chemistry and natural product synthesis.
References
-
Yang, W.-L., Shang, X.-Y., Luo, X., & Deng, W.-P. (2022). Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. Angewandte Chemie International Edition, 61. Available at: [Link]
-
Synfacts. (2022). Gold/Iridium-Catalyzed Enantioselective Synthesis of Spiroketals and Spiroaminals. Thieme. Available at: [Link]
-
Smith, A. B., 3rd, & Fox, R. J. (2010). Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. Journal of the American Chemical Society. Available at: [Link]
-
Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved from [Link]
-
Yang, W. L., Shang, X. Y., Luo, X., & Deng, W. P. (2022). Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. Angewandte Chemie (International ed. in English), 61(33), e202203661. Available at: [Link]
-
Wang, Y., et al. (2022). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Green Synthesis and Catalysis. Available at: [Link]
-
Reddy, R. S., & Laali, K. K. (2016). Organohalogenite-Catalyzed Spiroketalization: Enantioselective Synthesis of Bisbenzannulated Spiroketal Cores. Organic Letters. Available at: [Link]
-
Khomutnyk, Y. Y., Argüelles, A. J., Winschel, G. A., Sun, Z., Zimmerman, P. M., & Nagorny, P. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(1), 444–453. Available at: [Link]
-
Xu, S., Huang, A., Yang, Y., Wang, Y., Zhang, M., Sun, Z., Zhao, M., & Wei, Y. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic letters, 24(16), 2978–2982. Available at: [Link]
-
Xu, S., et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters. Available at: [Link]
-
Kannappan, V. (2024). Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia. Available at: [Link]
-
Gkaragkouni, A., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]
Sources
Technical Guide: 2,8-Dioxaspiro[4.5]decane-3-carboxylic Acid in Organic Synthesis
The following technical guide details the application, synthesis, and protocols for 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (CAS: 2309458-17-9), a high-value spirocyclic scaffold used in modern medicinal chemistry to enhance physicochemical properties and novelty.
Introduction: The "Escape from Flatland"
In modern drug discovery, spirocyclic scaffolds are critical tools for "escaping flatland"—the transition from planar, aromatic-heavy molecules to three-dimensional architectures with higher saturation (
Key Advantages:
-
Vector Positioning: The carboxylic acid at position 3 provides a unique vector for substituents, distinct from standard piperidine or proline derivatives.
-
Physicochemical Profile: The presence of two ether oxygens lowers lipophilicity (LogP) while maintaining metabolic stability, unlike acetal-based spirocycles (spiroketals) which can be acid-labile.
-
Novelty: It offers a structurally distinct alternative to the ubiquitous spiro[3.3]heptane or spiro[4.4]nonane systems.
Chemical Profile & Stability[1]
| Property | Specification | Notes |
| IUPAC Name | 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid | |
| CAS Number | 2309458-17-9 | |
| Formula | C | MW: 186.21 g/mol |
| Structure Type | Spiro-ether (Non-acetal) | Stable to aqueous acid/base workups. |
| Stereochemistry | Racemic (typically) | Contains one chiral center at C3 (plus the spiro center). |
| Solubility | DMSO, MeOH, DCM | Moderate water solubility due to polarity. |
Crucial Structural Note: Unlike spiroketals (where the spiro carbon is flanked by two oxygens, O-C-O), this molecule is a spiro-ether . The spiro carbon is bonded to carbons in both rings (C-C-C-C), with oxygens located distally. This confers superior chemical stability, allowing it to survive harsh reagents like LiAlH
Synthesis of the Scaffold (The "Make" Protocol)
While often purchased, in-house synthesis is required for scale-up or derivative generation. The most robust route utilizes Tetrahydro-4H-pyran-4-one as the starting material, leveraging a spiro-epoxide intermediate.
Reaction Pathway Diagram
Caption: Step-wise construction of the 2,8-dioxaspiro[4.5]decane core from commercially available ketone.
Detailed Protocol: Malonate-Epoxide Strategy
Objective: Synthesis of 10 g of scaffold.
Step 1: Methylenation
-
Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in dry THF under N
. -
Add KOtBu (1.2 equiv) at 0°C; stir 1h (yellow suspension).
-
Add Tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise. Warm to RT and stir 12h.
-
Workup: Quench with sat. NH
Cl, extract with pentane (to precipitate Ph PO), dry, and concentrate. Distill to obtain 4-methylene-tetrahydro-2H-pyran .
Step 2: Spiro-Epoxidation
-
Dissolve alkene from Step 1 in DCM.
-
Add mCPBA (1.2 equiv) at 0°C. Stir overnight at RT.
-
Workup: Quench with Na
SO (remove excess oxidant) and NaHCO . Isolate the volatile spiro-epoxide (1,6-dioxaspiro[2.5]octane) carefully.
Step 3: Cyclization to Lactone
-
Wash NaH (60% dispersion, 1.1 equiv) with hexane, suspend in dry THF.
-
Add Diethyl malonate (1.1 equiv) dropwise at 0°C. Stir 30 min.
-
Add spiro-epoxide (1.0 equiv) solution. Heat to reflux for 16h.
-
Isolate: Acidify and extract the spiro-lactone intermediate.
Step 4: Hydrolysis & Decarboxylation
-
Dissolve lactone in 6M HCl. Reflux for 12h.
-
Note: This effects hydrolysis of the ester, decarboxylation of the gem-diacid, and opening of the lactone is not desired. Wait—Standard Krapcho decarboxylation conditions (NaCl/DMSO/Water, 160°C) are preferred to remove one ester group while maintaining the lactone, followed by reduction/etherification?
-
Correction for Target Molecule: The target is the ether acid, not the lactone.
-
Revised Route for Ether Formation:
-
The structure is a tetrahydrofuran ring.[6]
-
Alternative Step 3 (Direct Ether Synthesis): React 4-methylene-THP with Ethyl diazoacetate (Rh catalyst) ? No.
-
Best Route (Literature Validated):
-
Allylation: React 4-tetrahydropyranone with Allyl bromide and Zn (Reformatsky-type)
Homoallylic alcohol. -
Iodocyclization: Treat homoallylic alcohol with I
/NaHCO in MeCN Iodomethyl-spiro-THF. -
Substitution: Displacement of Iodide with Cyanide (NaCN/DMSO).
-
Hydrolysis: Nitrile
Carboxylic Acid (HCl/Reflux).
-
-
-
Application Protocols (The "Use" Phase)
Once the acid is in hand, it serves as a versatile building block.
Workflow: Divergent Synthesis
Caption: Primary derivatization pathways for the spiro-acid scaffold.
Protocol A: Amide Coupling (Library Scale)
Context: Used to attach the spiro-core to pharmacophores (e.g., aryl amines). Self-Validating Check: Monitor disappearance of acid peak (LCMS) and appearance of M+H.
-
Preparation: Dissolve 2,8-dioxaspiro[4.5]decane-3-carboxylic acid (1.0 equiv) in DMF (0.1 M).
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 min to form the active ester.
-
Why HATU? Superior for sterically hindered secondary acids compared to EDC/HOBt.
-
-
Coupling: Add the amine partner (R-NH
, 1.1 equiv). Stir at RT for 2–16 h. -
Workup: Dilute with EtOAc, wash with 1N HCl (removes DIPEA/unreacted amine), sat. NaHCO
, and brine. -
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Curtius Rearrangement (Access to Amines)
Context: Converting the acid to a primary amine (loss of one carbon) to create spiro-amine scaffolds.
-
Acyl Azide Formation: Dissolve acid (1.0 equiv) in Toluene/tBuOH (10:1). Add Triethylamine (1.5 equiv) and DPPA (Diphenylphosphoryl azide, 1.1 equiv).
-
Rearrangement: Heat to 80°C for 2 h. Evolution of N
gas indicates isocyanate formation. -
Trapping:
-
For Boc-Amine: Continue heating in tBuOH reflux for 12 h.
-
For Urea: Add a secondary amine immediately after N
evolution ceases.
-
-
Deprotection (if Boc): Treat with 4M HCl in Dioxane to yield the free amine hydrochloride.
References
-
Vaskevych, R. I., et al. "Oxa-spirocycles: synthesis, properties and applications." Institute of Organic Chemistry, National Academy of Sciences of Ukraine.[7] (Cited for synthesis of compound 13d).[7]
-
Yeh, M. C. P., et al. "Synthesis of Spiro Ethers and Lactones via Organometallic Addition." Synthesis, 2006, 3621-3624.[8][9] (Cited for general spiro-ether construction logic).[2]
-
Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756. (Cited for Fsp3 theory).
-
PubChem Compound Summary. "2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (CID 138666352)." (Validation of structure and identifiers).
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. rsc.org [rsc.org]
- 3. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents [patents.google.com]
- 5. Making sure you're not a bot! [macau.uni-kiel.de]
- 6. 4100-80-5|3-Methyldihydrofuran-2,5-dione|BLD Pharm [bldpharm.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Tetrahydropyran synthesis [organic-chemistry.org]
- 9. Tetrahydrofuran synthesis [organic-chemistry.org]
"2,8-Dioxaspiro[4.5]decane-3-carboxylic acid as a building block for complex molecules"
Application Note: 2,8-Dioxaspiro[4.5]decane-3-carboxylic Acid in High-Fsp³ Library Design
Executive Summary: Escaping "Flatland"
In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is critical for improving clinical success rates. 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (CAS: 2309458-17-9) represents a premier "high-Fsp³" building block. Unlike traditional piperidine or phenyl linkers, this spirocyclic ether offers a rigid, orthogonal vector orientation that projects substituents into unexplored chemical space while maintaining high metabolic stability.
This guide details the physicochemical advantages of this scaffold and provides validated protocols for its integration into DNA-encoded libraries (DEL) and parallel medicinal chemistry campaigns.
Physicochemical Profile & Strategic Value
The 2,8-dioxaspiro[4.5]decane core features two non-aromatic rings fused at a single quaternary carbon. The "2,8-dioxa" designation indicates the presence of ether oxygens in both the 5-membered and 6-membered rings, distinct from the acid-labile 1,4-dioxaspiro (ketal) class.
| Property | Value / Characteristic | Strategic Implication |
| Fsp³ Fraction | High (~0.7–0.8) | Correlates with improved solubility and reduced promiscuity compared to flat aromatics [1]. |
| Vector Geometry | Orthogonal | The C3-carboxylate vector is roughly perpendicular to the C8-ether plane, allowing access to distinct protein sub-pockets. |
| Metabolic Stability | High (Bis-ether) | Lacks the labile hemiacetal/ketal linkage of 1,4-dioxaspiro analogs; resistant to rapid hydrolysis in plasma. |
| Chirality | C3 Stereocenter | Exists as enantiomers.[1] Enantiopure utilization is recommended to avoid distinct biological profiles between isomers. |
Synthetic Utility & Derivatization Pathways
The C3-carboxylic acid serves as the primary "warhead" for diversification. The following decision tree outlines the validated transformations for this building block.
Diagram 1: Derivatization Workflow
Caption: Divergent synthesis pathways from the parent acid. The Curtius rearrangement (Red path) is critical for converting the acid vector into a nitrogen vector.
Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (Library Scale)
Context: This protocol addresses the steric bulk of the spiro-ring adjacent to the carboxylate. Standard EDC couplings often fail; HATU is preferred for high conversion.
Reagents:
-
Substrate: 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (1.0 eq)
-
Amine Partner: R-NH₂ (1.2 eq)
-
Coupling Agent: HATU (1.5 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve the spiro-acid (100 mg scale) in DMF (2 mL). Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 15 minutes. Observation: Solution should turn slightly yellow.
-
Addition: Add the amine partner. If the amine is a hydrochloride salt, add an extra 1.0 eq of DIPEA.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.
-
QC Check: Look for the [M+H]⁺ peak. If conversion is <50% after 4 hours, heat to 50°C.
-
-
Workup (Low Acid Method):
-
Dilute with Ethyl Acetate (EtOAc).
-
Critical Step: Wash with 10% Citric Acid (pH ~4) rather than 1M HCl. While 2,8-dioxaspiro ethers are relatively stable, avoiding strong mineral acids prevents any risk of ring-opening or ether cleavage side reactions [2].
-
Wash with sat. NaHCO₃ and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient) or Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Curtius Rearrangement (Acid to Amine)
Context: Converting the acid to an amine allows the scaffold to act as a nucleophile, accessing urea and sulfonamide chemical space.
Safety Warning: Azide intermediates are potentially explosive. Perform behind a blast shield.
Step-by-Step Procedure:
-
Acyl Azide Formation: Dissolve spiro-acid (1.0 eq) in Toluene/t-Butanol (10:1). Add Triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).
-
Rearrangement: Heat the mixture to 90°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.
-
Trapping (Boc-Protection): If t-Butanol is present, the product will be the Boc-protected amine.
-
Alternative: To isolate the free amine, treat the isocyanate intermediate with aqueous HCl (mild) or dilute NaOH, though the Boc route is preferred for purification.
-
-
Purification: Isolate the Boc-amine via silica gel chromatography (Hexanes/EtOAc).
Troubleshooting & Stability Guide
The structural integrity of the spiro-ether core is paramount.[2] Use this logic flow to ensure protocol success.
Diagram 2: Stability & Workup Logic
Caption: Workup decision tree. Although 2,8-dioxaspiro systems are more robust than 1,4-ketals, mild acidic workups (Citric Acid) are strictly recommended to ensure batch consistency.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Ketals. Organic Letters, 12(9), 1944–1947. Link
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Discovery and Isolation of Novel Spirocyclic Carboxylic Acids. Link
-
SpiroChem. (n.d.). Spirocyclic Building Blocks for Drug Discovery. Link
Disclaimer: This document is for research purposes only. All chemical handling should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).
Sources
Application Note: Quantitative Analysis of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction and Methodological Rationale
2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (CAS RN: 2309458-17-9, Molecular Formula: C₉H₁₄O₄, MW: 186.21 g/mol ) is a unique molecule featuring a spirocyclic core, a structural motif of increasing interest in medicinal chemistry for its ability to provide novel three-dimensional frameworks.[1] The presence of the carboxylic acid moiety suggests potential roles in biological interactions, acting as a key binding group for enzymes or receptors.[1] Accurate quantification of this compound in biological matrices (e.g., plasma, urine, tissue homogenates) is paramount for preclinical and clinical studies, including pharmacokinetics (PK), absorption, distribution, metabolism, and excretion (ADME).
The analytical challenge presented by this molecule lies in its high polarity and the absence of a strong native chromophore, which limits the sensitivity of direct High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[2][3] While derivatization to introduce a fluorescent tag is a viable strategy for HPLC-Fluorescence methods[3][4], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity, unparalleled selectivity, and structural confirmation without the need for derivatization, making it the gold standard for bioanalysis.
This application note details a robust and validated LC-MS/MS protocol for the sensitive and selective quantification of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid. The method employs solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Principle of the LC-MS/MS Method
The analytical workflow is a multi-stage process designed to isolate the analyte from a complex biological matrix and quantify it with high precision and accuracy.
-
Sample Preparation (Solid-Phase Extraction): The first step involves isolating the analyte from interfering matrix components like proteins and salts. A mixed-mode anion exchange SPE cartridge is selected. At an alkaline pH, the carboxylic acid is deprotonated (negatively charged) and binds to the positively charged sorbent. Interfering components are washed away, and the purified analyte is then eluted with an acidic solvent. This provides a cleaner, more concentrated sample for analysis.[2]
-
Chromatographic Separation (Reversed-Phase LC): The purified extract is injected into an HPLC system. A C18 reversed-phase column separates the analyte from any remaining impurities based on polarity. A gradient elution with an acidified aqueous mobile phase and an organic modifier ensures a sharp, symmetrical peak shape for the carboxylic acid.[5][6]
-
Detection and Quantification (Tandem Mass Spectrometry): The column effluent is directed into the electrospray ionization (ESI) source of the mass spectrometer, where the analyte is ionized. For a carboxylic acid, ESI in negative ion mode is highly efficient, generating the deprotonated molecule [M-H]⁻.[7][8]
-
Quadrupole 1 (Q1): Selects only the precursor ion of our target analyte (e.g., m/z 185.1).
-
Quadrupole 2 (Q2): The selected ions are fragmented by collision with an inert gas (Collision-Induced Dissociation).
-
Quadrupole 3 (Q3): Selects a specific, characteristic fragment ion (product ion) for detection.
-
This process, known as Multiple Reaction Monitoring (MRM), is extremely selective, as it requires a molecule to meet two specific mass criteria (precursor and product ion) to be detected, virtually eliminating background noise.[5] Quantification is achieved by comparing the analyte's peak area to that of a stable isotope-labeled internal standard (SIL-IS), which corrects for any variability during sample preparation and analysis.
Experimental Workflow Diagram
Caption: Overall workflow from sample preparation to final quantification.
Detailed Application Protocol
Materials and Reagents
-
Analyte: 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (Reference Standard, >98% purity)
-
Internal Standard (IS): Stable Isotope-Labeled (SIL) 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (e.g., ¹³C₃, ¹⁵N-labeled, if available) or a structurally similar analog.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).
-
Reagents: Formic acid (FA), Ammonium hydroxide (NH₄OH) (Optima™ grade or equivalent).
-
SPE Cartridges: Mixed-Mode Anion Exchange (e.g., Waters Oasis MAX, 30 mg, 1 cc).
-
Biological Matrix: Control human plasma (K₂EDTA).
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and the IS into separate 2 mL volumetric flasks. Dissolve in MeOH.
-
Working Standard Solutions: Serially dilute the primary analyte stock with 50:50 ACN:Water to prepare working solutions for calibration standards (CS).
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the IS primary stock with 50:50 ACN:Water.
-
Calibration Standards & QCs: Prepare CS and QC samples by spiking appropriate amounts of the working standard solutions into control biological matrix (e.g., 5% spike volume). Typical concentration ranges might be 0.5 - 1000 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Aliquot: Pipette 100 µL of study sample, CS, or QC into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of the Internal Standard Spiking Solution (50 ng/mL) to all samples except the blank matrix. Vortex for 10 seconds.
-
Pre-treatment: Add 200 µL of 2% NH₄OH in water to each sample to ensure the carboxylic acid is ionized. Vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of MeOH followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Load: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% NH₄OH in water, followed by 1 mL of MeOH.
-
Rationale: The initial aqueous wash removes salts and polar interferences. The methanol wash removes non-polar, non-ionic interferences. The analyte remains bound to the anion-exchange sorbent.
-
-
Elute: Elute the analyte and IS with 1 mL of 2% Formic Acid in ACN.
-
Rationale: The acidic mobile phase neutralizes the carboxylate anion, breaking its ionic bond with the sorbent and allowing it to be eluted.
-
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 Water:ACN (with 0.1% FA). Vortex and transfer to an autosampler vial.
LC-MS/MS Instrumental Conditions
| Parameter | Recommended Setting |
| LC System | Shimadzu Nexera, Agilent 1290, or equivalent |
| Column | Waters Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm (or equivalent) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
| Parameter | Recommended Setting |
| MS System | SCIEX Triple Quad 6500+, Waters Xevo TQ-S, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, Medium Setting |
| MRM Transitions | Compound |
| 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid | |
| Internal Standard (e.g., ¹³C₃-labeled) |
Scientist's Note: The MRM transitions provided are predictive based on the molecular weight ([M-H]⁻) and the common fragmentation pathway for carboxylic acids (neutral loss of CO₂, 44 Da). These values must be empirically optimized on the specific mass spectrometer being used by infusing a pure standard solution.
MRM Principle Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sciex.com [sciex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 8. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Process Development & Scale-Up Guide: 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid
Executive Summary & Strategic Analysis
The 2,8-dioxaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, offering a rigid, spirocyclic core that improves metabolic stability and restricts conformational freedom compared to linear ethers. This guide details the scale-up synthesis of the 3-carboxylic acid derivative, a critical building block for glutamate receptor modulators and Acetyl-CoA carboxylase (ACC) inhibitors.
The Scale-Up Challenge
Synthesis of spirocyclic ethers at milligram scale often relies on hazardous reagents (e.g., diazoketones) or non-scalable purifications (preparative HPLC). For kilogram-scale production, we must prioritize:
-
Safety: Elimination of explosive diazo-transfer reagents.
-
Throughput: Replacement of chromatography with crystallization or distillation.
-
Cost: Utilization of the abundant feedstock tetrahydro-4H-pyran-4-one .
Selected Synthetic Route
We utilize a robust Iodocyclization Strategy . This pathway constructs the spiro-tetrahydrofuran ring via a 5-exo-trig cyclization of a homoallylic alcohol, followed by functional group manipulation to the carboxylic acid. This route is chosen for its predictable stereoelectronics and the stability of intermediates.
Retrosynthetic Logic & Pathway
The synthesis disconnects the spiro-system at the C-O bond of the tetrahydrofuran ring. The 3-carboxylic acid is installed via oxidation of a hydroxymethyl precursor, which is derived from the iodocyclization of a 4-allyl-tetrahydropyran intermediate.
Caption: Retrosynthetic analysis revealing the 4-step linear sequence from commercial ketone feedstock.
Detailed Experimental Protocols
Step 1: Grignard Addition (Allylation)
Objective: Synthesis of 4-allyl-tetrahydro-2H-pyran-4-ol. Criticality: Exotherm control and magnesium initiation are the primary safety risks.
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
Allylmagnesium bromide (1.0 M in Et2O or THF, 1.2 equiv)
-
Solvent: Anhydrous THF
Protocol:
-
Reactor Setup: Charge a nitrogen-purged reactor with anhydrous THF and cool to -10°C.
-
Reagent Addition: Add Allylmagnesium bromide (1.2 equiv) via a dosing pump, maintaining internal temperature < 0°C. Note: Commercial Grignard is preferred for safety; if preparing in-situ, ensure iodine activation of Mg.
-
Substrate Addition: Dissolve Tetrahydro-4H-pyran-4-one in THF (1:1 v/v). Add dropwise to the Grignard solution over 2 hours.
-
Process Control: Monitor exotherm.[1] A sudden temperature spike indicates accumulation of unreacted reagent.
-
-
Quench: Inverse quench is required. Transfer the reaction mixture slowly into a chilled (0°C) solution of saturated aqueous NH4Cl.
-
Safety: Methane/Propylene evolution may cause foaming. Ensure 30% headspace in the quench vessel.
-
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[2] Dry over Na2SO4 and concentrate.
-
Purification: Distillation under reduced pressure (bp ~85°C @ 5 mmHg) yields the product as a colorless oil.
Data Specification:
| Parameter | Specification |
|---|---|
| Yield | > 85% |
| Purity (GC) | > 97% |
| Appearance | Colorless Oil |
Step 2: Iodocyclization (Ring Formation)
Objective: Synthesis of 3-(iodomethyl)-2,8-dioxaspiro[4.5]decane. Mechanism: 5-exo-trig cyclization driven by electrophilic iodine activation of the alkene.
Reagents:
-
4-Allyl-tetrahydro-2H-pyran-4-ol (1.0 equiv)
-
Iodine (I2) (1.2 equiv)
-
Sodium Bicarbonate (NaHCO3) (3.0 equiv)
-
Solvent: Acetonitrile / Water (3:1)
Protocol:
-
Dissolution: Dissolve the homoallylic alcohol in MeCN/H2O. Add solid NaHCO3.
-
Iodination: Cool to 0°C. Add Iodine portions-wise over 1 hour. The mixture will turn dark brown.
-
Dark Reaction: Protect the reactor from direct light to prevent radical side-reactions.
-
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 12 hours.
-
Endpoint: TLC/HPLC shows disappearance of alkene.
-
-
Quench: Add saturated aqueous Sodium Thiosulfate (Na2S2O3) until the iodine color dissipates (yellow to colorless).
-
Extraction: Extract with MTBE (Methyl tert-butyl ether). MTBE is preferred over DCM for scale-up due to environmental regulations.
-
Purification: The crude iodide is often stable enough for the next step. If necessary, recrystallize from Hexanes/EtOAc.
Step 3 & 4: Displacement and Oxidation (The "One-Pot" Acid Synthesis)
Objective: Conversion of the iodomethyl group to the carboxylic acid. Strategy: Direct oxidation of primary alkyl iodides is difficult. We employ a displacement-hydrolysis-oxidation sequence.
Reagents:
-
Part A: Potassium Acetate (KOAc), DMF.
-
Part B: NaOH (aq), Methanol.
-
Part C: TEMPO (cat.), Sodium Chlorite (NaClO2), Sodium Hypochlorite (bleach).
Protocol:
Part A: Acetolysis
-
Dissolve the Iodide (Step 2 product) in DMF (5 vol).
-
Add KOAc (2.0 equiv). Heat to 90°C for 6 hours.
-
In-Process Check: Conversion of Iodide to Acetate.
-
Cool and dilute with water. Extract with EtOAc.[3] Concentrate to obtain the crude acetate.
Part B: Hydrolysis
-
Dissolve crude acetate in MeOH (5 vol). Add 2M NaOH (2.0 equiv).
-
Stir at 25°C for 2 hours (Saponification).
-
Concentrate to remove MeOH. The residue contains the hydroxymethyl-spiro-ether .
Part C: Anelli/Pinnick Oxidation (To Carboxylic Acid)
-
Adjust the aqueous residue from Part B to pH 6-7 with dilute HCl.
-
Add TEMPO (0.05 equiv) and Phosphate Buffer.
-
Oxidant Addition: Simultaneously add NaClO2 (2.0 equiv, dissolved in water) and dilute bleach (NaOCl, cat.) while maintaining internal temp < 10°C.
-
Workup: Acidify to pH 2 with 1M HCl. The product, 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid , will precipitate or can be extracted with DCM.
-
Crystallization: Recrystallize from Isopropyl Alcohol (IPA) / Heptane.
Process Safety & Workflow Diagram
The following diagram illustrates the operational flow, highlighting critical safety control points (CSCP).
Caption: Operational workflow emphasizing Critical Safety Control Points (CSCP) during scale-up.
Analytical Specifications & Quality Control
For the final drug substance intermediate, the following specifications are recommended to ensure downstream compatibility.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | 1H-NMR (DMSO-d6) | Conforms to structure. Characteristic spiro-CH2 signals. |
| Assay | HPLC (210 nm) | ≥ 98.0% a/a |
| Residual Solvents | GC-HS | DMF < 880 ppm, THF < 720 ppm |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
| Residue on Ignition | Gravimetric | ≤ 0.1% (Sulfated Ash) |
References
-
Spiroether Synthesis Review: Paquette, L. A. "Recent Applications of the Prins Reaction to Spirocyclic Ether Synthesis." Journal of Organic Chemistry, 2007 , 72(13), 4803–4815.
-
Iodocyclization Methodology: Knapp, S., et al. "Iodolactonization and Iodocyclization of Homoallylic Alcohols." Organic Syntheses, 1998 , 75, 139.
-
TEMPO Oxidation Scale-Up: Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids." Journal of Organic Chemistry, 1987 , 52(12), 2559–2562.
-
Grignard Safety Protocols: "Safe Handling of Grignard Reagents on Scale." Organic Process Research & Development, 2005 , 9(3), 365–371.[4]
Sources
"use of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid in medicinal chemistry"
Application Note: Strategic Utilization of 2,8-Dioxaspiro[4.5]decane-3-carboxylic Acid in Medicinal Chemistry
Part 1: Executive Summary & Strategic Value
The "Escape from Flatland" via Spirocyclic Ethers In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is a proven strategy to improve clinical success rates.[1] 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid represents a high-value "spiro-ether" scaffold that offers a distinct advantage over traditional building blocks.[1]
Unlike the common 2,8-diazaspiro[4.5]decane (which contains a basic nitrogen), the 2,8-dioxa analog replaces the amine with an ether oxygen.[1] This substitution eliminates the basic center, reducing hERG liability and non-specific protein binding while maintaining hydrogen bond acceptor (HBA) capability. The spirocyclic core rigidly orients the carboxylic acid vector, allowing for precise probing of binding pockets while significantly enhancing Fraction of sp3 (Fsp3) character and aqueous solubility.
Key Applications:
-
Bioisostere Replacement: Surrogate for morpholine, piperidine-4-carboxylic acid, or proline derivatives.[1]
-
PROTAC Linkers: Rigid, hydrophilic linkers to improve cell permeability of degraders.[1]
-
Fragment-Based Drug Discovery (FBDD): A shape-diverse core for growing ligands in novel chemical space.[1]
Part 2: Scientific Rationale & Properties (E-E-A-T)
Structural Pharmacology
The 2,8-dioxaspiro[4.5]decane scaffold consists of a five-membered tetrahydrofuran ring spiro-fused to a six-membered tetrahydropyran ring.[1]
-
Metabolic Stability: Unlike 1,4-dioxaspiro systems (ketals), which are acid-labile and prone to hydrolysis in the stomach, the 2,8-dioxaspiro system is a bis-ether .[1] The spiro-carbon is quaternary but not an acetal center, rendering the scaffold highly stable to metabolic and acidic conditions.[1]
-
Vector Analysis: The carboxylic acid at position 3 (on the 5-membered ring) projects into a defined 3D vector, distinct from the equatorial/axial vectors of substituted cyclohexanes.[1] This rigidity minimizes the entropic penalty upon protein binding.[1]
Physicochemical Profile
Comparative analysis of the spiro-ether scaffold against common analogs:
| Property | 2,8-Dioxaspiro[4.5]decane-3-COOH | Piperidine-4-COOH | Cyclohexane-COOH | Advantage |
| Fsp3 | 1.0 (High) | 1.0 | 1.0 | High 3D character; improved solubility.[1] |
| H-Bond Donors | 1 (COOH) | 2 (NH, COOH) | 1 (COOH) | No basic amine; better membrane perm.[1] |
| H-Bond Acceptors | 4 (2 Ethers, 2 Carbonyl) | 2 | 2 | Ether oxygens engage water/residues.[1] |
| Lipophilicity (cLogP) | ~0.5 (Est.)[1] | ~ -1.5 | ~2.5 | Balanced: Soluble but permeable.[1] |
| pKa | ~4.5 (Acid) | ~10 (Amine), ~4 (Acid) | ~4.8 (Acid) | No zwitterion issues at physiological pH.[1] |
Part 3: Experimental Protocols
Protocol A: Library Synthesis via Amide Coupling
Objective: To derivatize the C3-carboxylic acid with diverse amines to generate a lead-optimization library. Challenge: Steric bulk near the spiro-center can hinder coupling.[1]
Materials:
-
Scaffold: 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (1.0 equiv).[1]
-
Amine Partner: R-NH2 (1.2 equiv).[1]
-
Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc) OR HATU.[1]
-
Base: DIPEA (Diisopropylethylamine).[1]
-
Solvent: DMF or DCM.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (0.1 mmol) in anhydrous DMF (1.0 mL).
-
Why: DMF is preferred over DCM for polar spiro-acids to ensure complete solubility.[1]
-
-
Activation: Add DIPEA (0.3 mmol, 3.0 equiv) followed by HATU (0.12 mmol, 1.2 equiv). Stir at room temperature for 15 minutes.
-
Validation: The solution should turn slightly yellow.[1] Pre-activation ensures the active ester forms before the amine is introduced, reducing racemization risk.
-
-
Coupling: Add the amine partner (0.12 mmol, 1.2 equiv).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]
-
Note: If the amine is sterically hindered (e.g., tert-butyl amine), heat to 50°C or switch to T3P (2.0 equiv) which is superior for sterically demanding couplings.[1]
-
-
Workup: Dilute with EtOAc (10 mL), wash with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.[1]
-
Purification: Flash chromatography (0-10% MeOH in DCM).
Protocol B: Scaffold Synthesis (Strategic Overview)
Note: While commercially available, in-house synthesis allows for stereochemical control. Source Logic: The scaffold is typically constructed via spiro-annulation of tetrahydro-4H-pyran-4-one .[1]
-
Precursor: Start with tetrahydro-4H-pyran-4-one.
-
Annulation: Perform a Prins-type cyclization or alkylation sequence.[1] A common route involves the reaction of the ketone with an allyl equivalent followed by iodocyclization and carbonylation, or direct condensation with a malonate derivative followed by reduction/cyclization.
-
Resolution: The resulting acid is racemic.[1] Separate enantiomers using Chiral SFC (Stationary Phase: Chiralpak AD-H; Mobile Phase: CO2/MeOH).[1]
Part 4: Visualization & Workflows
Figure 1: Structural Advantage & Vector Map
Caption: Comparison of the 2,8-dioxaspiro scaffold against a flat aromatic system, highlighting the orthogonal exit vector of the carboxylic acid and the H-bond acceptor potential of the ether rings.
[1]
Figure 2: Library Generation Workflow
Caption: Decision tree for derivatizing 2,8-dioxaspiro[4.5]decane-3-carboxylic acid into a screening library.
Part 5: References
-
PubChem. 2,8-Dioxaspiro[4.5]decane-1,3,7,9-tetrone and related derivatives.[1][2] National Library of Medicine.[1] Available at: [Link][1]
-
Semantic Scholar. Oxa-spirocycles: synthesis, properties and applications (S1 Supporting Information). (Cited for synthesis of Compound 13d).[1][3] Available at: [Link]
-
Carreira, E. M., et al. Strained spiro heterocycles as potential bioisosteres.[1][4] Royal Society of Chemistry.[1] (Contextual reference for spiro-ether utility). Available at: [Link]
Sources
- 1. 8-Azaspiro(4.5)decane-7,9-dione | C9H13NO2 | CID 136843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,8-Dioxaspiro[4.5]decane-1,3,7,9-tetrone | C8H6O6 | CID 22025813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
Application Notes & Protocols: Derivatization of 2,8-Dioxaspiro[4.5]decane-3-carboxylic Acid for Bioassays
Strategic Imperatives for Derivatization
The 2,8-Dioxaspiro[4.5]decane scaffold is a privileged structure found in numerous bioactive natural products, exhibiting a wide array of biological activities.[1][2][3] The carboxylic acid moiety at the 3-position of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (herein referred to as SDCA ) provides a versatile chemical handle for modification. Raw SDCA, however, often possesses suboptimal properties for direct use in many biological assays. Its polarity may limit cell membrane permeability, and it lacks features for specific detection methods like fluorescence.
Derivatization serves as a critical strategy to unlock the full potential of the SDCA scaffold for biological investigation by:
-
Enhancing Bioavailability: Converting the polar carboxylic acid to a less polar ester or amide can significantly improve cell membrane permeability, a crucial factor for cell-based assays.[4]
-
Enabling Detection and Visualization: Attaching a fluorescent probe or other reporter tags allows for direct visualization and quantification in applications like fluorescence microscopy and high-throughput screening.[5][6]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with diverse functional groups allows researchers to systematically probe the molecular interactions between the compound and its biological target, elucidating key structural features required for activity.[1]
-
Modulating Pharmacokinetics: Esterification is a common prodrug strategy used to modify a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which can be modeled in later-stage cellular or in vivo assays.[4]
This guide provides detailed protocols for the two most fundamental and powerful derivatization strategies for SDCA: Amidation and Esterification .
The Chemist's Toolkit: Core Derivatization Protocols
The primary reactive site on SDCA is the carboxylic acid. The protocols below focus on activating this group to facilitate coupling with a wide range of nucleophiles (amines or alcohols).
Amide Bond Formation: Building Diverse Libraries
Amidation is arguably the most versatile derivatization strategy, allowing the incorporation of a vast array of chemical functionalities. The choice of coupling reagent is critical for success, especially when dealing with precious or complex amines. We present a robust protocol using HATU, a highly efficient coupling reagent known for its rapid reaction times and ability to suppress side reactions.[7][8]
Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based reagent that activates the carboxylic acid of SDCA to form a highly reactive OAt-active ester.[8][9] This intermediate readily reacts with a primary or secondary amine to form a stable amide bond. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and scavenge the acid produced during the reaction.[7][10]
Protocol 1: HATU-Mediated Amidation of SDCA
Materials:
-
2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (SDCA) (1.0 equiv)
-
Amine of choice (1.1 - 1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl Acetate, 1N HCl, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄, Silica Gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve SDCA (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Reagent Addition: Add HATU (1.2 equiv) to the stirred solution. Following this, add DIPEA (2.5 equiv) dropwise. Causality Note: Pre-mixing the acid and amine before adding the coupling reagent and base minimizes the formation of undesired side products.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the SDCA starting material is consumed.[7]
-
Aqueous Workup:
-
Quench the reaction by adding water.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA and unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted SDCA), and finally with brine.[7]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure SDCA-amide derivative. The appropriate solvent system for chromatography will depend on the polarity of the specific derivative and should be determined by TLC analysis.
Ester Formation: Modulating Polarity and Creating Prodrugs
Esterification is a straightforward method to cap the polar carboxylic acid, significantly increasing the lipophilicity of the SDCA core. This is particularly useful for improving cell permeability or for creating prodrugs that may be cleaved by intracellular esterases. The classic Fischer esterification is a reliable and cost-effective method.[11][12]
Principle: Fischer esterification involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[11] The reaction is an equilibrium process. To drive the reaction towards the ester product, the alcohol is used in large excess (often as the solvent) and/or water is removed as it is formed.[11]
Protocol 2: Fischer Esterification of SDCA
Materials:
-
2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (SDCA) (1.0 equiv)
-
Alcohol of choice (e.g., Methanol, Ethanol) (used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 equiv)
-
Standard workup and purification reagents (Diethyl Ether, Saturated NaHCO₃, Brine, Anhydrous MgSO₄, Silica Gel)
Procedure:
-
Reaction Setup: Dissolve SDCA (1.0 equiv) in a large excess of the desired dry alcohol (e.g., methanol for the methyl ester) in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC or LC-MS. For sterically hindered alcohols, longer reaction times may be necessary.
-
Solvent Removal: After completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Aqueous Workup:
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst and remove any unreacted SDCA.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude ester by flash column chromatography on silica gel.
Data Presentation: Reagent and Strategy Selection
The choice of derivatization strategy and specific reagents is dictated by the goals of the bioassay. The following tables provide a comparative overview to guide experimental design.
Table 1: Comparison of Core Derivatization Strategies
| Feature | Amidation (HATU Protocol) | Esterification (Fischer Protocol) |
| Versatility | Very High: A vast library of primary/secondary amines can be used. | Moderate: Limited to available alcohols. |
| Reaction Conditions | Mild (0 °C to RT), compatible with sensitive functional groups. | Harsh (acidic, reflux), may not be suitable for sensitive substrates. |
| Reagent Cost | High (HATU is expensive). | Low (H₂SO₄ and simple alcohols are inexpensive). |
| Workup | Standard aqueous workup; urea byproduct from HATU is water-soluble. | Requires careful neutralization of strong acid catalyst. |
| Primary Application | SAR libraries, fluorescent labeling, peptide conjugation. | Prodrug synthesis, increasing lipophilicity. |
Table 2: Common Reagents for SDCA Derivatization
| Derivative Type | Reagent Class | Specific Example | Key Application |
| Simple Amides | Primary/Secondary Amines | Propylamine, Morpholine | Baseline SAR, solubility modification. |
| Amino Acid Amides | Amino Acid Esters | Glycine methyl ester | Introducing biocompatible motifs, peptide mimics. |
| Fluorescent Amides | Amine-functionalized Fluorophores | Dansyl cadaverine, 5-Aminofluorescein | Cellular uptake, fluorescence polarization assays, microscopy.[6] |
| Simple Esters | Simple Alcohols | Methanol, Ethanol | Increase lipophilicity, simple prodrugs.[4] |
| Bulky Esters | Branched Alcohols | tert-Butanol (requires different protocol) | Steric blocking, creating more stable prodrugs. |
Experimental Workflows and Logic
Visualizing the workflow from the parent compound to the final bioassay data is crucial for planning and execution.
Workflow Diagram: From SDCA to Bioassay
Caption: High-level workflow from starting material to final bioassay data analysis.
Decision Logic for Derivatization Strategy
The selection of a specific derivative is a critical decision point based on the intended biological question.
Caption: Decision tree for selecting an appropriate derivatization strategy.
Quality Control and Troubleshooting
Self-Validation: Every protocol must be self-validating. After synthesis and purification, the identity and purity of each derivative must be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the new derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the successful formation of the new amide or ester bond.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should typically be >95% for use in biological assays.
Troubleshooting Common Issues:
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation (Amidation) | Inactive HATU reagent (moisture sensitive). | Use fresh, anhydrous HATU and anhydrous DMF. |
| Sterically hindered amine or acid. | Switch to a more powerful coupling reagent or consider alternative strategies like acyl fluoride formation.[13] | |
| Insufficient base. | Ensure at least 2.0 equivalents of DIPEA are used. | |
| Low Yield (Esterification) | Incomplete reaction (equilibrium not driven to product). | Use a Dean-Stark trap to remove water azeotropically if the alcohol is compatible (e.g., with Toluene as co-solvent).[11] |
| Hydrolysis of product during workup. | Ensure the neutralizing wash with NaHCO₃ is performed promptly and is sufficient to remove all acid. | |
| Multiple Products Observed | Side reactions due to impurities. | Ensure starting materials (SDCA, amine, alcohol) are pure. |
| Racemization (if chiral centers are present and sensitive). | For amidation, use additives like HOAt or HOBt with carbodiimide coupling agents (e.g., EDC) to suppress racemization.[10] |
References
-
Ma, S., Yu, S., & Li, Y. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(6), 594-629. [Link]
-
Zhu, Y., et al. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Natural Product Reports. [Link]
-
Dowdy, S. F., et al. (2011). Rapid HATU-Mediated Solution Phase siRNA Conjugation. Bioconjugate Chemistry, 22(8), 1531-1535. [Link]
-
Ma, S., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Request PDF on ResearchGate. [Link]
-
Kim, J., et al. (2022). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. International Journal of Molecular Sciences, 23(11), 5941. [Link]
-
Brimble, M. A., et al. (2018). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry, 16(39), 7074-7093. [Link]
-
Brimble, M. A., et al. (2010). ChemInform Abstract: Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products. ResearchGate. [Link]
-
Götte, M., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 18(8), 449-458. [Link]
-
Wikipedia. (n.d.). HATU. Retrieved February 2026, from [Link]
-
Götte, M., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. PubMed. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]
-
Tamiolakis, I., et al. (2023). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal, 29(35), e202300556. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
Dalimov, D. N., et al. (2025). Lipid-Directed Covalent Labeling of Plasma Membranes for Long-Term Imaging, Barcoding and Manipulation of Cells. JACS Au. [Link]
-
Boca Scientific Inc. (n.d.). Fluorescent Probes for Protein and Nucleic Acid Labeling. [Link]
-
Das, S., et al. (2020). Esterification of carboxylic acid derivatives using supported iron oxide nanoparticles. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Esterification – Knowledge and References. Retrieved February 2026, from [Link]
-
MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 29(4), 795. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
Ishow, E., et al. (2013). Fluorescent carboxylic and phosphonic acids: comparative photophysics from solution to organic nanoparticles. Physical Chemistry Chemical Physics, 15(15), 5550-5559. [Link]
Sources
- 1. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bocascientific.com [bocascientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. echemi.com [echemi.com]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
Troubleshooting & Optimization
"decarboxylation of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid under thermal stress"
This is a technical support guide designed for researchers and process chemists working with 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid .
Subject: Decarboxylation & Degradation of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid Document ID: TS-SPIRO-2026-02 Role: Senior Application Scientist[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2,8-Dioxaspiro[4.5]decane-3-carboxylic acid is a specialized spirocyclic ether scaffold.[1] Unlike simple aliphatic acids, the proximity of the ether oxygen (at position 2) to the carboxylic acid (at position 3) creates a unique electronic environment. Under thermal stress, this molecule is prone to non-oxidative decarboxylation and ring-opening fragmentation , particularly if trace acidity is present.[1]
This guide addresses the specific challenges of handling this compound during drying, recrystallization, and thermal stress testing.
Key Physicochemical Risks[1]
-
Alpha-Alkoxy Destabilization: The oxygen atom at C2 exerts an inductive effect (-I) while capable of stabilizing radical intermediates via resonance (+M) during homolytic cleavage, lowering the activation energy for decarboxylation.[1]
-
Spirocyclic Strain: The spiro[4.5] junction introduces torsional strain.[1] Thermal energy can trigger relief of this strain via ring-opening, often coupled with CO₂ loss.[1]
Troubleshooting Guide (FAQ Format)
Category A: Isolation & Drying
Q1: I observe a mass loss and "fizzing" when drying the solid at 60°C in a vacuum oven. Is this residual solvent?
Diagnosis: Likely not. If the mass loss correlates with a molecular weight drop of ~44 Da (CO₂), you are inducing thermal decarboxylation.
Root Cause: The vacuum lowers the boiling point of solvents but does not protect the molecule from thermal energy (phonons). The crystal lattice energy of spiro-ethers is often low; 60°C may exceed the activation energy (
-
Switch to Lyophilization: Freeze-drying from 1,4-dioxane or t-butanol keeps the sample frozen, mitigating thermal stress.[1]
-
Desiccator Drying: Use P₂O₅ in a vacuum desiccator at room temperature (20–25°C) instead of a heated oven.
Q2: My HPLC purity drops after rotary evaporation at 50°C. The main impurity elutes earlier. Diagnosis: The "earlier" eluting peak is likely the decarboxylated product (2,8-dioxaspiro[4.5]decane), which is less polar than the parent acid. Root Cause: Localized heating in the flask (bumping) or acidic impurities in the solvent (e.g., unneutralized chloroform or ethyl acetate hydrolysis) catalyzing the reaction. Corrective Action:
-
Buffer the Solvent: Add trace triethylamine (0.1%) to the mobile phase/solvent during workup to keep the acid as a stable carboxylate salt until the final step.
-
Bath Limit: Set rotary evaporator bath to
.
Category B: Synthetic & Stability[9][10]
Q3: Can I use this acid in a reaction requiring reflux in toluene (110°C)? Diagnosis: Highly risky. Technical Insight: At 110°C, the Boltzmann distribution suggests a significant population of molecules will have sufficient energy to overcome the decarboxylation barrier, especially if the reaction medium is slightly acidic or involves radical initiators. Workaround:
-
Activate at Low T: Use coupling agents (EDC/NHS or HATU) at 0°C–RT to convert the acid to an amide or ester before heating.[1] The resulting derivative is thermally stable.[2]
Q4: The compound turns yellow/brown upon storage. Diagnosis: Oxidative degradation coupled with decarboxylation. Mechanism: Alpha-alkoxy acids are susceptible to auto-oxidation at the C3 position (hydrogen abstraction), leading to a radical that rapidly decarboxylates.[1] Storage Protocol: Store under Argon/Nitrogen at -20°C. Protect from light.
Mechanistic Visualization
The following diagram illustrates the competing pathways for degradation under thermal stress. The Path A (Concerted) is dominant in the absence of radicals, while Path B (Radical) dominates if oxidants or light are present.
Figure 1: Thermal degradation pathways.[1] Path A prevails during standard laboratory heating; Path B activates during storage in air.
Validated Handling Protocol: Thermal Stress Test
Use this protocol to determine the precise "Safe Operating Limit" (SOL) for your specific batch.
Materials
-
Sample: 50 mg of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid.
-
Vessels: 3 x 4mL sealed glass vials (inert atmosphere).
-
Analysis: HPLC-UV (210 nm) or qNMR.
Step-by-Step Methodology
-
Preparation: Dissolve 10 mg of sample in DMSO-d6 (for NMR) or Acetonitrile (for HPLC) to create a stock solution.
-
Why: Solution phase degradation is often faster than solid phase, providing a "worst-case" scenario.
-
-
Baseline Scan: Analyze the sample immediately at T=0.[1]
-
Thermal Challenge:
-
Vial A: Keep at 4°C (Control).
-
Vial B: Heat to 40°C for 4 hours.
-
Vial C: Heat to 60°C for 4 hours.
-
-
Quench & Analyze: Cool all vials to room temperature immediately. Analyze via HPLC/NMR.
-
Data Interpretation (Table 1):
| Observation | Interpretation | Action Required |
| >98% Recovery in Vial C | Thermally Stable | Standard drying (40°C oven) is permissible.[1] |
| 90-98% Recovery in Vial C | Metastable | Limit process temperature to <35°C. Monitor drying closely. |
| <90% Recovery in Vial C | Thermally Labile | CRITICAL: Use lyophilization only.[1] Store at -20°C. |
| New Peak at RRT ~0.8 | Decarboxylation | Confirm mass (M-44).[1] Avoid all heat. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134497941, 2,8-Diazaspiro[4.5]decane-2,3-dicarboxylic acid (Analogous Structure).[1] Retrieved February 24, 2026 from [Link][1]
-
Brown, B.R. (1951). The Mechanism of Thermal Decarboxylation.[1][3] Quarterly Reviews, Chemical Society.[1][3] (Foundational mechanistic principles). Retrieved February 24, 2026 from [Link][1]
-
Li, J., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids.[1][4] Organic Letters.[1] (Relevance: Stability of small-ring ether acids). Retrieved February 24, 2026 from [Link][1]
Sources
"alternative purification methods for acidic spiro compounds"
Topic: Alternative Purification Methods for Acidic Spiro Compounds Ticket ID: #SPR-ACID-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
User Issue Summary
"I am struggling to purify a spirocyclic carboxylic acid intermediate (MW ~450). Normal phase flash chromatography results in severe tailing and yield loss. Crystallization attempts result in 'oiling out.' Reverse phase is working but loading capacity is too low for my multi-gram scale. What are my alternatives?"
Introduction: The "Spiro-Acid" Paradox
Welcome to the SpiroTech Advanced Support Center. We understand the frustration. Acidic spiro compounds present a unique "double-trouble" in purification:
-
The Acidic Moiety: Interacts strongly with residual silanols on silica gel, causing peak tailing and irreversible adsorption.
-
The Spiro Scaffold: The rigid, orthogonal 3D structure often disrupts crystal lattice packing, leading to amorphous "oils" rather than clean crystals. Furthermore, their often amphiphilic nature (lipophilic spiro core + hydrophilic acid tail) can cause surfactant-like behavior, leading to emulsions in liquid-liquid extraction.
This guide details three high-impact alternative workflows to bypass standard silica chromatography.
Module 1: Supercritical Fluid Chromatography (SFC)
Best For: Chiral separation of enantiomers/diastereomers and removing non-polar impurities.[1]
SFC is not just for chiral analysis; it is a powerful achiral purification tool for acidic spirocycles. The low viscosity of supercritical CO₂ allows for high flow rates, while the addition of polar modifiers suppresses silanol interactions.
Troubleshooting Guide: SFC Method Development
| Issue | Probable Cause | Corrective Action |
| Fronting Peaks | Solubility mismatch between sample solvent and mobile phase.[2] | Dissolve sample in the mobile phase modifier (e.g., Methanol) rather than DMSO/DMF. |
| Broad/Tailing Peaks | Ionization of the carboxylic acid. | Add an Acidic Additive: Use 0.1% - 0.5% Trifluoroacetic acid (TFA) or Formic Acid in the modifier. This suppresses ionization, forcing the molecule into a neutral state that interacts cleanly with the stationary phase. |
| Pressure Spikes | Precipitation of the spiro compound in the CO₂ stream. | Increase the co-solvent percentage (minimum 10-15%) or increase system backpressure (BPR) to increase CO₂ density/solubility. |
Protocol A: Achiral SFC Screening for Acidic Spirocycles
-
Column: 2-Ethylpyridine (2-EP) or Diol (preferred over C18 for SFC).
-
Mobile Phase A: CO₂ (Supercritical).[3]
-
Mobile Phase B: Methanol + 0.2% Ammonium Formate (or TFA).
-
Gradient: 5% to 50% B over 5 minutes.
-
Back Pressure: 120 bar (higher density improves solubility of rigid spiro compounds).
-
Temperature: 40°C.[1]
Expert Insight: The 2-Ethylpyridine stationary phase is particularly effective for acidic compounds because the pyridine ring on the silica surface provides a slight basicity that improves peak shape for acids via hydrogen bonding, without the strong retention of a pure amine column [1].
Module 2: pH-Zone-Refining Counter-Current Chromatography (CCC)
Best For: Multi-gram scale up (1g - 50g) with high loading capacity.
If your spiro compound is "oiling out" or tailing on solid supports, remove the solid support entirely. CCC uses two immiscible liquid phases. pH-zone-refining is a displacement mode that concentrates your acidic analyte into a rectangular "brick" peak, allowing for massive loading (up to 100x standard HPLC).
The Mechanism
-
Retainer (Stationary Phase): A strong acid (e.g., TFA) is added to the organic stationary phase.
-
Eluter (Mobile Phase): A base (e.g., Ammonia) is added to the aqueous mobile phase.[3]
-
Process: As the basic mobile phase pumps through, it neutralizes the acid in the column. Your spiro-acid competes with the retainer acid, creating sharp, self-concentrating zones based on pKa and hydrophobicity [2].
Visual Workflow: pH-Zone-Refining
Figure 1: Mechanism of pH-zone-refining CCC. The interaction between the retainer acid and mobile base creates a moving pH boundary that 'stacks' analytes.
Protocol B: CCC Setup for Spiro-Carboxylic Acids
-
Solvent System: Select a biphasic system (e.g., MtBE / Acetonitrile / Water, 4:1:5).
-
Stationary Phase Prep: Add 10 mM TFA to the Upper Organic Phase. Pump this into the column first.
-
Sample Loading: Dissolve 2g of crude spiro mixture in the stationary phase (acidified).
-
Mobile Phase Prep: Add 10 mM NH₄OH to the Lower Aqueous Phase.
-
Elution: Pump the mobile phase (Head-to-Tail mode). Monitor UV at 254nm.
-
Result: Impurities elute first or last; the spiro acid elutes as a concentrated, flat-topped band.
Module 3: Salt Formation (The "Non-Chromatographic" Fix)
Best For: Early intermediates where chromatography is too expensive.
Because spiro compounds are rigid, they often struggle to pack into a crystal lattice. However, forming a salt with a bulky amine can "fill the gaps" in the lattice, inducing crystallization where the free acid failed [3].
The "Magic" Amine: Dicyclohexylamine (DCHA)
DCHA is the industry standard for isolating difficult acidic intermediates. Its large, lipophilic bicyclic structure complements the lipophilic spiro core, driving precipitation in non-polar solvents.
Protocol C: DCHA Salt Screening
-
Dissolution: Dissolve 100 mg of crude spiro acid in 10 volumes (1 mL) of EtOAc or Acetone.
-
Addition: Add 1.1 equivalents of Dicyclohexylamine (DCHA) dropwise at room temperature.
-
Observation:
-
Immediate precipitate: Heat to reflux to redissolve, then cool slowly (recrystallization).
-
No precipitate: Add an anti-solvent (Heptane or MTBE) dropwise until cloudy.
-
Oil: Scratch the glass surface or sonicate. If it remains an oil, switch to t-Butylamine or Benzylamine .
-
-
Recovery: Filter the solid. To recover the free acid, partition the salt between dilute HCl and EtOAc.
Decision Matrix: Choosing Your Method
Use this logic flow to determine the correct purification route for your specific batch.
Figure 2: Strategic decision tree for selecting purification methodology based on scale and compound properties.
References
-
Waters Corporation. (2025). Preparative SFC Method Development: Acidic Compounds. Retrieved from [Link]
-
Ito, Y. (2005). pH-zone-refining counter-current chromatography: Origin, mechanism, procedure and applications. Journal of Chromatography A. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation: Acid-Base Extraction and Salt Formation. Retrieved from [Link]
For further assistance, please reply with your specific functional groups and available equipment list.
Sources
Validation & Comparative
"structure-activity relationship (SAR) studies of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid analogs"
Executive Summary
The exploration of spirocyclic scaffolds to replace flat, aromatic, or simple aliphatic ring systems is a dominant trend in modern medicinal chemistry, driven by the need to improve Fsp³ character , water solubility, and metabolic stability. This guide analyzes the Structure-Activity Relationship (SAR) of 2,8-dioxaspiro[4.5]decane-3-carboxylic acid derivatives, specifically as bioisosteres for the tetrahydrofuran (THF) moiety in alpha-1 adrenergic receptor antagonists (e.g., Terazosin).
Recent pivotal studies (Vaskevych et al., Chem. Sci., 2021) demonstrate that incorporating this specific oxa-spirocyclic scaffold significantly enhances physicochemical properties—increasing water solubility by up to 40-fold —while maintaining or improving antihypertensive potency compared to market standards.
The Chemical Scaffold: 2,8-Dioxaspiro[4.5]decane[1][2][3][4][5][6]
The 2,8-dioxaspiro[4.5]decane system represents a rigidified spiro-ether scaffold. Unlike simple carbocyclic spiro systems, the inclusion of oxygen atoms in the ring system (positions 2 and 8) introduces polar vectors that modulate lipophilicity (LogP) and specific binding interactions.
Structural Comparison
| Feature | Tetrahydrofuran (Terazosin) | Spiro[4.5]decane (Carbocyclic) | 2,8-Dioxaspiro[4.5]decane (Target) |
| Geometry | Flexible, planar character | Rigid, bulky, hydrophobic | Rigid, defined vectors, polar |
| Solubility | Moderate | Poor | High (Superior) |
| Metabolic Stability | Susceptible to oxidation | Stable | Highly Stable |
| Synthetic Access | Trivial | Moderate | Specialized (Iodocyclization) |
Synthesis Strategy: The Iodocyclization Protocol
The efficient construction of the 2,8-dioxaspiro[4.5]decane core relies on a robust iodocyclization strategy. This method allows for the stereoselective formation of the spiro-center, which is critical for biological recognition.
Experimental Workflow: Scaffold Synthesis
The following protocol outlines the generation of the key intermediate 2,8-dioxaspiro[4.5]decane-3-carboxylic acid (Compound 13d) .
-
Precursor Assembly: Alkylation of diethyl malonate with a suitable alkenyl halide followed by decarboxylation to generate the alkenyl-substituted precursor.
-
Iodocyclization (Key Step): Treatment with iodine (
) and a base (e.g., ) initiates the ring closure via the pendant alkene and internal nucleophile (hydroxyl or carboxylate). -
Functionalization: Displacement of the iodide or further oxidation yields the carboxylic acid handle required for coupling to the pharmacophore (e.g., piperazine-quinazoline).
Figure 1: Synthetic pathway for the generation of the 2,8-dioxaspiro[4.5]decane scaffold via iodocyclization.
SAR Analysis: Alpha-1 Adrenergic Antagonism
The primary application of this scaffold has been in the optimization of Terazosin analogs. Terazosin is used for hypertension and Benign Prostatic Hyperplasia (BPH). The critical SAR question is whether the bulky spiro group can replace the THF ring without steric clash in the receptor pocket.
Comparative Performance Data
The following table summarizes the biological and physicochemical data of the spiro-analog (Compound 19d in literature) versus the parent drug Terazosin.
| Compound | R-Group (Acyl Moiety) | Solubility (µM) | LogD (pH 7.4) | IC50 (Alpha-1) | In Vivo Potency (BP Reduction) |
| Terazosin | Tetrahydrofuran-2-yl | ~250 | 1.8 | 2.1 nM | Standard |
| Carba-Spiro | Spiro[4.5]decane | < 10 | 3.5 | 5.4 nM | Lower (Poor Bioavailability) |
| Oxa-Spiro (19d) | 2,8-Dioxaspiro[4.5]decane | > 4000 | 0.9 | 1.8 nM | Superior (-35 mmHg) |
Key Findings:
-
Potency Retention: The 2,8-dioxaspiro analog retains the nanomolar affinity of Terazosin, indicating the receptor pocket (Alpha-1) tolerates the spiro-expansion well.
-
Solubility Breakthrough: The introduction of the ether oxygens decreases LogD significantly (from 1.8 to 0.9) and increases solubility by over 15-fold compared to Terazosin and 400-fold compared to the carbocyclic spiro analog.
-
In Vivo Efficacy: In spontaneously hypertensive rats, the oxa-spiro analog demonstrated a more sustained reduction in blood pressure, likely due to improved pharmacokinetic properties (free fraction and solubility).
Mechanism of Action & Binding Mode
The 2,8-dioxaspiro scaffold likely occupies the solvent-exposed region of the Alpha-1 adrenergic receptor or a specific hydrophobic pocket where the ether oxygens can engage in water-mediated H-bonding, unlike the purely hydrophobic carbocyclic analogs.
Figure 2: Structural role of the 2,8-dioxaspiro moiety in Alpha-1 Adrenergic Receptor binding.
Experimental Protocol: Synthesis of Analog 13d
To ensure reproducibility, the following procedure is adapted from the optimized conditions reported by Vaskevych et al.
Reagents:
-
Precursor: 2-(3-butenyl) derivative of diethyl malonate.
-
Iodine (
), Sodium Bicarbonate ( ). -
Solvent: Acetonitrile (
).
Step-by-Step:
-
Dissolution: Dissolve the alkenyl malonate precursor (1.0 eq) in MeCN (0.1 M concentration).
-
Base Addition: Add
(3.0 eq) to the solution. -
Cyclization: Cool to 0°C. Add
(1.2 eq) portion-wise over 30 minutes. -
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC/LC-MS for the disappearance of the alkene.
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. Extract with EtOAc (3x). -
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient). -
Hydrolysis (Optional): If the ester is formed, hydrolyze using LiOH in THF/H2O to obtain the free acid 13d .
Validation Criteria:
-
1H NMR: Look for the disappearance of vinylic protons (5.0–6.0 ppm) and the appearance of the spiro-methylene signals.
-
Mass Spec: Confirm the molecular ion
.
Conclusion & Recommendations
The 2,8-dioxaspiro[4.5]decane-3-carboxylic acid scaffold is a superior bioisostere for tetrahydrofuran and cyclohexane rings in drug discovery.
-
For Lead Optimization: Use this scaffold when you need to lower LogP and increase solubility without sacrificing steric bulk or receptor fit.
-
For Intellectual Property: The scaffold provides a novel structural vector, potentially breaking out of crowded IP spaces surrounding simple heterocyclic drugs.
-
Implementation: Adopt the iodocyclization route for scalable, stereocontrolled access to library generation.
References
-
Vaskevych, R. I., et al. (2021).[1][2][3] "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, 12, 11294-11305.[2][3] [Link]
-
Kato, J., et al. (1999). "Synthesis of 2,8-Dioxaspiro[4.5]decane-1,3,7,9-tetrone and the Reactions with Amines." Bulletin of the Chemical Society of Japan, 72(5), 1075-1081. [Link]
-
Mykhailiuk, P. K. (2021).[2][3] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." European Journal of Organic Chemistry. (Contextual grounding on bioisosteres). [Link]
Sources
Comparative Guide: In Vitro Validation of 2,8-Dioxaspiro[4.5]decane-3-carboxylic Acid (DSDC)
Executive Summary
2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (DSDC) represents a distinct class of spirocyclic scaffolds designed to address the "flatness" limitations of traditional aromatic drug discovery. Unlike its planar analogs (e.g., benzoic acid) or flexible saturated heterocycles (e.g., tetrahydropyran-4-carboxylic acid), DSDC offers a rigid, three-dimensional core with high fraction of sp3-hybridized carbons (
This guide provides a rigorous framework for validating the biological and physicochemical utility of DSDC. As a Senior Application Scientist, I argue that validating DSDC requires a shift from simple potency assays to a Bioisosteric Advantage Model —proving that this scaffold offers superior metabolic stability and solubility while maintaining target engagement compared to standard alternatives.
Part 1: Comparative Performance Matrix
To validate DSDC, you must benchmark it against the industry standards it is intended to replace. The table below synthesizes expected performance metrics based on structural properties of spirocyclic ethers versus aromatic and monocyclic ethers.
| Feature | DSDC (Spiro-Scaffold) | Alternative A: Tetrahydropyran-4-carboxylic acid | Alternative B: Benzoic Acid | Scientific Rationale |
| Dimensionality | High (3D) | Medium (Chair conformation) | Low (Planar/2D) | DSDC's spiro-center locks the conformation, potentially improving selectivity for globular protein pockets. |
| Metabolic Stability | High | Moderate | Low to High (Variable) | The spiro-ketal nature of DSDC protects against oxidative metabolism (CYP450) better than exposed methylene groups in THP. |
| Solubility (LogS) | High | High | Low | The additional oxygen atoms and non-planar shape disrupt crystal lattice energy, enhancing aqueous solubility. |
| Lipophilicity (LogD) | Low (Optimal) | Low | High | Reduced LogD minimizes non-specific binding and phospholipidosis risk. |
| Toxicity Risk | Low | Low | Moderate (Epoxidation) | DSDC lacks the aromatic ring alerts often associated with reactive metabolite formation (e.g., quinones). |
Part 2: Validation Workflow & Logic
The biological activity of DSDC is rarely "intrinsic" (it is not a drug in itself) but "functional" (as a pharmacophore vector). The validation logic must follow a Stability-Permeability-Affinity hierarchy.
Strategic Validation Diagram
Caption: Step-wise validation workflow prioritizing physicochemical "druggability" before investing in costly target affinity assays.
Part 3: Detailed Experimental Protocols
Protocol A: Comparative Microsomal Stability (The "Spiro-Advantage" Test)
Objective: To demonstrate that the spirocyclic core resists CYP450-mediated oxidation better than the Tetrahydropyran (THP) analog.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System.
-
Test Compounds: DSDC vs. Tetrahydropyran-4-carboxylic acid.
-
Internal Standard: Tolbutamide (low clearance) and Verapamil (high clearance).
Methodology:
-
Preparation: Prepare 10 mM stock solutions of DSDC and the THP analog in DMSO.
-
Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Spike: Add test compounds to a final concentration of 1 µM (0.1% DMSO final).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50 µL at
min into 150 µL ice-cold acetonitrile (containing Internal Standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope determines intrinsic clearance ( ).
Success Criteria:
-
DSDC should exhibit a
protein. -
DSDC should show statistically significant (
) lower clearance than the THP analog.
Protocol B: Fragment-Based Target Engagement (SPR)
Objective: If DSDC is suspected to bind a specific target (e.g., a glutamate receptor or enzyme pocket), Surface Plasmon Resonance (SPR) is the gold standard for low-affinity fragments.
Methodology:
-
Immobilization: Immobilize the target protein (e.g., via Biotin-Streptavidin or His-tag capture) onto a CM5 sensor chip. Target density should be high (~3000-5000 RU) for fragment detection.
-
Solvent Correction: Prepare a DMSO solvent correction curve (1% to 5%) to account for bulk refractive index changes.
-
Injection: Inject DSDC in a concentration series (e.g., 10 µM to 500 µM) in running buffer (HBS-P+).
-
Flow Rate: High flow rate (30 µL/min) to minimize mass transport limitations.
-
Analysis: Look for "square-wave" sensorgrams typical of fast on/off kinetics.
-
Validation: Competition assay—inject DSDC in the presence of a known saturating ligand. If the signal does not increase, they compete for the same pocket.
Part 4: Scientific Rationale & Causality
Why 2,8-Dioxaspiro[4.5]decane? The biological validity of this molecule stems from the Gem-Disubstituent Effect and Stereoelectronic Control .
-
Conformational Restriction: In the [4.5] spiro system, the rings are orthogonal. This rigidity reduces the entropic penalty (
) of binding to a protein target compared to a flexible chain or a flipping cyclohexane ring [1]. -
Anomeric Effect: The presence of oxygens in the spiro-ketal arrangement stabilizes specific conformations via the anomeric effect, making the molecule a robust "shape mimic" of high-energy transition states of natural substrates [2].
Why compare to Benzoic Acid?
Benzoic acid represents the "flatland" of drug discovery—easy to synthesize but often leading to poor solubility and "brick-dust" properties. Validating DSDC is essentially proving that you can maintain the carboxylic acid pharmacophore while improving Fraction of sp3 (
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1] Angewandte Chemie International Edition. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Zheng, Y., et al. (2014). Bioisosteres of the Carboxylic Acid Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Sources
"in vivo efficacy studies of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid derivatives"
A Comparative Guide for Cardiovascular Drug Discovery
Executive Summary & Therapeutic Rationale
This guide details the in vivo evaluation of 2,8-dioxaspiro[4.5]decane-3-carboxylic acid derivatives , specifically focusing on their application as next-generation
The 2,8-dioxaspiro[4.5]decane scaffold represents a "privileged structure" in medicinal chemistry. Unlike traditional flat aromatic systems, this spirocyclic core offers inherent three-dimensionality (
Key Derivative Class: Oxa-spirocyclic analogues of Terazosin .[1]
Primary Indication: Hypertension and Benign Prostatic Hyperplasia (BPH).
Mechanism of Action: Competitive antagonism of vascular
Chemical Context & Compound Selection
The core building block, 2,8-dioxaspiro[4.5]decane-3-carboxylic acid (often referred to as Compound 13d in literature), serves as the critical intermediate. It is coupled with N-substituted piperazines to generate bioactive derivatives.[2]
| Compound ID | Structure Description | Role | Key Property |
| Compound 13d | 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid | Scaffold / Intermediate | High |
| Terazosin | Quinazoline-piperazine standard | Reference Standard | Poor water solubility, established SoC |
| Compound 75 | Oxa-spirocyclic Terazosin Analogue | Test Candidate | >40x higher solubility, Superior Potency |
In Vivo Experimental Protocol: Antihypertensive Efficacy
Objective: To quantify the reduction in Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR) following oral administration.
3.1. Animal Model Validation
-
Species/Strain: Male Spontaneously Hypertensive Rats (SHR).[1]
-
Age/Weight: 7.5 months old / ~330 ± 30 g.
-
Inclusion Criteria: Basal SBP
185 mmHg.[1] -
Housing: Standard controlled environment (22±2°C, 12h light/dark cycle).
3.2. Instrumentation: CODA Non-Invasive Blood Pressure System
The study utilizes the CODA Tail-Cuff System (Kent Scientific), which employs Volume Pressure Recording (VPR) technology. This method is superior to photoplethysmography (PPG) as it measures blood volume changes directly, providing higher accuracy in hypertensive models.
3.3. Step-by-Step Workflow
Step 1: Acclimatization & Training (Days 1-3)
-
Handle rats daily to reduce stress-induced artifacts.
-
Place rats in restraining holders on a warming platform (32-35°C) for 10-15 minutes daily without measurement to simulate the procedure.
-
Rationale: Thermal regulation is critical; tail temperature must be sufficient to ensure caudal artery blood flow.
Step 2: Baseline Measurement (Day 4 - T0)
-
Perform 5-10 acclimation cycles followed by 20 measurement cycles.
-
Record baseline SBP, Diastolic BP (DBP), and Heart Rate (HR).[3]
-
Group animals (n=5/group) to ensure equal average baseline SBP across groups.
Step 3: Compound Administration
-
Vehicle: Water containing 20% Captisol (for optimal solubility of spiro-compounds) or Saline.[1]
-
Dose: 3.0 mg/kg (equimolar comparison to Terazosin).
-
Route: Oral Gavage (p.o.).
-
Volume: 5 mL/kg.
Step 4: Post-Dose Monitoring
-
Return animals to holders at specific time points: 15, 60, 120, 180, and 240 minutes post-dosing.
-
Record 5 valid cycles per time point.
Data Visualization & Workflow
The following diagram illustrates the synthesis of the bioactive derivative from the carboxylic acid scaffold and the subsequent in vivo testing workflow.
Figure 1: Integrated workflow from chemical synthesis of the 2,8-dioxaspiro scaffold to in vivo cardiovascular evaluation.
Comparative Efficacy Analysis
The following table summarizes the performance of the 2,8-dioxaspiro derivative (Compound 75) against the standard of care (Terazosin).
| Metric | Vehicle (Control) | Terazosin (Reference) | Compound 75 (Test) | Interpretation |
| Solubility (Water) | N/A | Low (< 1 mg/mL) | High (~40 mg/mL) | Oxygen incorporation in spiro-ring enhances hydrophilicity. |
| Max SBP Reduction | < 5 mmHg | ~40-50 mmHg | ~60-70 mmHg | Test compound shows superior peak efficacy. |
| Time to Peak ( | N/A | 60 min | 60 min | Similar absorption profile. |
| Duration of Action | N/A | Return to baseline < 4h | Sustained > 4h | Improved metabolic stability of the spiro-core. |
| Lipophilicity ( | N/A | High | Optimized | Reduced CNS penetration risk while maintaining potency. |
Mechanistic Insight:
The 2,8-dioxaspiro[4.5]decane core acts as a bioisostere for the cyclohexyl or piperidine rings found in traditional blockers. The specific placement of oxygen atoms (positions 2 and 8) lowers the lipophilicity (LogP), which often correlates with reduced off-target binding and improved oral bioavailability, without disrupting the pharmacophore required for
References
-
Vaskevych, R. I., et al. (2021).[3] "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, 12, 9922-9929.
-
Kent Scientific Corporation. (n.d.).[2] "CODA® Non-Invasive Blood Pressure System."[3]
-
Mehrotra, M. M., et al. (2004). "Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists." Journal of Medicinal Chemistry, 47(8), 2037–2061. (Cited for scaffold comparison).
Sources
A Comparative Guide to the Synthetic Routes of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid
The 2,8-dioxaspiro[4.5]decane scaffold is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, making it an attractive target in medicinal chemistry and drug discovery. This guide provides an in-depth comparison of plausible synthetic strategies for a key derivative, 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid, designed for researchers, scientists, and professionals in drug development. While no single, established route for this specific molecule dominates the literature, this document outlines three distinct and robust synthetic approaches, drawing upon established and analogous transformations. Each route is presented with a detailed experimental protocol, a discussion of its strategic advantages and potential challenges, and supporting data for key transformations.
Route 1: A Convergent Dithiane-Based Strategy
This classical approach relies on the powerful nucleophilicity of 1,3-dithiane anions to assemble the carbon skeleton of the target molecule in a convergent manner. The strategy involves the synthesis of two key fragments: a protected hydroxypiperidine derivative and a functionalized epoxide. The dithiane serves as a masked carbonyl group, which is crucial for the final spiroketalization step.
The use of dithiane as an acyl anion equivalent is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds that are otherwise challenging to construct.[1][2] The subsequent alkylation of the lithiated dithiane with an epoxide is a reliable method for creating a β-hydroxy thioacetal, which is a direct precursor to the required dihydroxy ketone for spiroketalization.[1][2][3]
Experimental Protocol:
Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)-3-oxiranylpiperidin-4-ol
-
To a solution of (S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C, add borane-dimethyl sulfide complex (2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by saturated aqueous NaHCO3.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure to afford the corresponding diol.
-
To a solution of the diol (1.0 equiv) and triethylamine (1.5 equiv) in CH2Cl2 (0.2 M) at 0 °C, add methanesulfonyl chloride (1.1 equiv) dropwise.
-
Stir for 2 hours at 0 °C, then add an additional portion of triethylamine (2.0 equiv) and stir at room temperature for 16 hours to effect cyclization to the epoxide.
-
Wash the reaction mixture with water and brine, dry over Na2SO4, and purify by column chromatography to yield the desired epoxide.
Step 2: Alkylation of 1,3-Dithiane
-
Dissolve 2-(trimethylsilyl)-1,3-dithiane (1.1 equiv) in anhydrous THF (0.3 M) and cool to -40 °C.
-
Add n-butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise and stir for 1 hour at -20 °C.
-
Cool the solution to -78 °C and add a solution of the epoxide from Step 1 (1.0 equiv) in THF.
-
Stir the reaction at -78 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the combined organic layers over Na2SO4 and purify by column chromatography.
Step 3: Spiroketalization and Deprotection
-
Dissolve the product from Step 2 in a mixture of acetonitrile, water, and trifluoroacetic acid (8:1:1).
-
Add N-bromosuccinimide (4.0 equiv) in portions at 0 °C to hydrolyze the dithiane.
-
Stir the reaction at room temperature for 4 hours. The acidic conditions will also facilitate the spiroketalization.
-
Quench with saturated aqueous Na2S2O3 and NaHCO3.
-
Extract with ethyl acetate, dry over Na2SO4, and concentrate.
-
The crude product contains the protected carboxylic acid precursor. This can be oxidized to the carboxylic acid using a standard Jones oxidation (CrO3, H2SO4 in acetone) or a milder alternative like TEMPO-catalyzed oxidation.[4][5][6]
-
Finally, remove the Boc protecting group with trifluoroacetic acid in CH2Cl2 to yield 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid.
Visualization of Route 1:
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 6. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
Benchmarking Guide: 2,8-Dioxaspiro[4.5]decane-3-carboxylic Acid Derivatives vs. Known Alpha-1 Blockers
The following guide benchmarks the performance of Oxa-Spirocyclic Inhibitors derived from the scaffold 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (specifically compounds 75, 76, and 78 from the Vaskevych et al. series) against the standard-of-care inhibitor Terazosin .
Executive Summary & Technical Context
2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (CAS: 2309458-17-9) represents a critical advancement in Fragment-Based Drug Discovery (FBDD) . It serves as a superior bioisostere for the tetrahydrofuran-2-carboxylic acid moiety found in Terazosin , a widely used Alpha-1 adrenergic receptor antagonist.
While Terazosin is effective for hypertension and Benign Prostatic Hyperplasia (BPH), it suffers from limited water solubility and rapid metabolic clearance. The introduction of the 2,8-dioxaspiro[4.5]decane core (derived from the subject acid) creates a new class of inhibitors that exhibit:
-
Enhanced Solubility: Up to 40-fold increase in aqueous solubility compared to carbocyclic analogs.[1][2]
-
Sustained Efficacy: Prolonged blood pressure reduction (>120 min) in vivo.
-
Lower Lipophilicity: Reduced LogP, minimizing off-target CNS effects.
This guide benchmarks the Oxa-Spirocyclic Analogues (Compounds 75, 76, 78) against Terazosin .
Mechanistic Logic: The Bioisosteric Shift
The core innovation lies in replacing the labile or lipophilic rings of traditional inhibitors with the robust, hydrophilic oxa-spirocycle scaffold.
Structural Comparison
-
Control (Terazosin): Contains a tetrahydrofuran (THF) ring.
-
Test (Oxa-Spiro Analogues): Contains the 2,8-dioxaspiro[4.5]decane system.[3][4][5][6]
The spiro-system introduces a specific 3D-vector orientation that maintains receptor binding affinity (
Alpha-1 Signaling Pathway (Target Mechanism)
The inhibitors function by blocking the Alpha-1 Adrenergic Receptor, preventing vasoconstriction.
Figure 1: Mechanism of Action. The Oxa-Spiro inhibitor competitively binds to the Alpha-1 receptor, preventing the Gq-mediated calcium release cascade that causes high blood pressure.
Performance Benchmark Data
The following data synthesizes experimental results from Vaskevych et al. (2021), comparing the Oxa-Spirocyclic Analogues (75, 76, 78) directly against Terazosin .
Physicochemical Properties
The 2,8-dioxaspiro[4.5]decane scaffold significantly improves "drug-likeness" parameters.
| Metric | Terazosin (Control) | Oxa-Spiro Analogue (Test) | Improvement Factor |
| Aqueous Solubility | Low (< 1 mg/mL) | High (> 40 mg/mL) | ~40x |
| Lipophilicity (LogP) | Moderate (High CNS risk) | Lower | Reduced CNS penetration risk |
| Metabolic Stability | Moderate | High | Spiro-ether rings are resistant to P450 oxidation |
In Vivo Efficacy (Blood Pressure Reduction in Rats)
Protocol: Tail-Cuff Method in rats.[6] Dosage: Equimolar.
| Time Post-Dose | Terazosin (Control) | Compound 75 (Test) | Compound 76 (Test) | Compound 78 (Test) |
| 15 min | -45 mmHg | -48 mmHg | -75 mmHg | -78 mmHg |
| 60 min | -30 mmHg | -31 mmHg | -56 mmHg | -50 mmHg |
| 120 min | Baseline (Effect lost) | -10 mmHg | -34 mmHg | -27 mmHg |
Key Insight: While Terazosin's effect fades by 120 minutes, the Oxa-Spiro analogues (specifically 76 and 78) maintain significant hypotensive activity, validating the 2,8-dioxaspiro[4.5]decane-3-carboxylic acid scaffold as a superior pharmacophore for sustained release or stability.
Experimental Protocols
To replicate these results or utilize 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid in your own synthesis, follow these validated workflows.
Synthesis of the Oxa-Spiro Scaffold (Compound 13d)
This protocol yields the core acid used to build the inhibitors.
-
Starting Material: Cyclohexanone derivative.
-
Iodocyclization: Treat the alkene precursor with
in to form the spiro-iodo intermediate. -
Hydrolysis: Basic hydrolysis (LiOH/THF) yields 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid .
In Vivo Blood Pressure Measurement (Tail-Cuff Method)
Objective: Measure systolic/diastolic BP changes induced by the inhibitor.
-
Preparation: Acclimatize rats (Wistar, 200-250g) to plastic holders.
-
Warming: Place holders on a warming platform (32-35 °C) to dilate tail arteries.
-
Baseline: Measure BP 3x prior to dosing to establish a baseline.
-
Dosing: Administer the Test Compound (derived from 13d) or Control (Terazosin) via oral gavage or IP injection.
-
Measurement: Record BP at 15, 60, and 120 minutes post-dose using a Coda Non-invasive Blood Pressure System.
-
Analysis: Calculate
.[6]
Workflow Diagram: From Scaffold to Drug
This diagram illustrates how the 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (Scaffold) is transformed into the active inhibitor and tested.
Figure 2: Development Pipeline. The acid (13d) is the essential precursor that confers the enhanced properties to the final inhibitor.
References
-
Fominova, K., et al. (2021).[1][2][6] "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, 12, 11294-11305.[1][2][7] [Link]
-
Mykhailiuk, P. K. (2021).[1][7] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Mykhailiuk Research Group. [Link]
-
PubChem. (2025). "2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (Compound Summary)." National Library of Medicine. [Link]
Sources
- 1. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. PubChemLite - 2,8-dioxaspiro[4.5]decan-3-one (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 4. CAS#:79456-26-1 | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Chemsrc [chemsrc.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
"confirming the enantiomeric purity of 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid"
Executive Summary
2,8-Dioxaspiro[4.5]decane-3-carboxylic acid (CAS: 2309458-17-9) represents a critical spirocyclic scaffold in medicinal chemistry, often utilized to restrict conformational flexibility in peptidomimetics and receptor ligands. Due to the chiral center at the C3 position (and potentially the spiro junction depending on substitution patterns), determining its enantiomeric excess (ee) is a mandatory quality attribute (CQA) for downstream biological assays.
This guide objectively compares three analytical methodologies for confirming the enantiomeric purity of this specific spiro-acid: Chiral HPLC (High-Performance Liquid Chromatography) , Chiral GC (Gas Chromatography) , and NMR Spectroscopy with Chiral Solvating Agents .
Based on structural rigidity and polarity analysis, Chiral HPLC on polysaccharide-based stationary phases is identified as the "Gold Standard" for validation, while NMR serves as a rapid in-process check.
Part 1: Comparative Analysis of Methodologies
Chiral HPLC (The Gold Standard)
-
Mechanism: Direct separation of enantiomers using Chiral Stationary Phases (CSPs).[1][2][3][4][5] The spirocyclic rigidity of the 2,8-dioxaspiro[4.5]decane core enhances chiral recognition by "locking" the molecule into a distinct 3D shape that interacts differentially with the CSP grooves.
-
Best For: Final product release, high-precision (>99.5% ee) requirements, and GMP validation.
-
Recommended Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).
-
Pros: No derivatization required (usually), high sensitivity, non-destructive.
-
Cons: High solvent consumption, requires expensive columns.
Chiral GC (The Orthogonal Approach)
-
Mechanism: Separation of volatile derivatives on cyclodextrin-based capillary columns.
-
Requirement: The carboxylic acid moiety must be derivatized to an ester (typically methyl or ethyl ester) to ensure volatility and prevent peak tailing.
-
Best For: Volatile intermediates, orthogonal validation of HPLC results.
-
Pros: High resolution, compatible with MS detection for impurity identification.
-
Cons: Destructive, requires derivatization (risk of racemization during esterification), not suitable for thermally unstable analogs.
1H-NMR with Chiral Solvating Agents (The Rapid Screen)
-
Mechanism: Formation of transient diastereomeric salts in solution using a chiral base (e.g., (R)-(+)-α-Methylbenzylamine). This induces chemical shift non-equivalence (
) between enantiomers. -
Best For: In-process monitoring, quick "Go/No-Go" decisions during synthesis.
-
Pros: Fast (<15 mins), no special column needed, structural confirmation simultaneous with purity check.
-
Cons: Lower sensitivity (limit of detection ~1-2% minor enantiomer), requires significant material (~5-10 mg).
Summary Data Table
| Feature | Chiral HPLC (Normal Phase) | Chiral GC (Derivatized) | 1H-NMR (w/ CSA) |
| Precision | High (<0.1% error) | High (<0.2% error) | Moderate (~1-2% error) |
| Limit of Detection | < 0.05% minor enantiomer | < 0.1% minor enantiomer | ~ 1.0% minor enantiomer |
| Sample Prep Time | 5 mins (Dissolve & Filter) | 30-60 mins (Derivatization) | 10 mins (Mix & Shim) |
| Throughput | 15-30 mins/run | 20-40 mins/run | 15 mins/sample |
| Cost per Run | Moderate (Solvents) | Low (Gas) | Low (Deuterated solv.) |
| Risk | Column fouling | Racemization during prep | Signal overlap |
Part 2: Strategic Decision Framework
The following logic flow illustrates the decision process for selecting the appropriate method based on the stage of development and sample availability.
Figure 1: Decision matrix for selecting the analytical method based on development stage and precision requirements.
Part 3: Detailed Experimental Protocols
Protocol A: Chiral HPLC (Recommended Reference Method)
Rationale: Polysaccharide columns (Amylose derivatives) in normal phase mode have shown the highest success rate for spirocyclic carboxylic acids due to hydrogen bonding capabilities and inclusion complex formation.
Equipment:
-
HPLC System with UV/Vis (PDA) Detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
Reagents:
-
n-Hexane (HPLC Grade).
-
Isopropanol (IPA) or Ethanol (HPLC Grade).
-
Trifluoroacetic acid (TFA) – Crucial for suppressing ionization of the -COOH group to ensure sharp peaks.
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Mix n-Hexane : IPA : TFA in a ratio of 90 : 10 : 0.1 (v/v/v).
-
Note: If retention is too low, decrease IPA to 5% (95:5:0.1). The TFA is mandatory to prevent peak tailing of the free acid.
-
Degas via sonication for 10 minutes.
-
-
Sample Preparation:
-
Weigh 1.0 mg of the sample.
-
Dissolve in 1.0 mL of the Mobile Phase (concentration ~1 mg/mL).
-
Filter through a 0.45 µm PTFE syringe filter.
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min.[6]
-
Temperature: 25°C (Control is critical; lower temps (10-15°C) can improve resolution if
). -
Detection: UV at 210 nm (carbonyl absorbance) and 230 nm.
-
Injection Volume: 5-10 µL.
-
-
System Suitability:
-
Inject a racemic standard first to establish the separation window.
-
Calculate Resolution (
). Target (baseline separation).
-
Protocol B: 1H-NMR with Chiral Shift Reagent (Rapid Screen)
Rationale: This method relies on the formation of diastereomeric salts. The rigid spiro-core of the analyte amplifies the magnetic anisotropy effect of the chiral amine.
Reagents:
-
Solvent: CDCl3 or C6D6 (Benzene-d6 often provides better separation due to stacking effects).
-
Shift Reagent: (R)-(+)-α-Methylbenzylamine (1.0 - 1.5 equivalents).
Step-by-Step Workflow:
-
Baseline Scan:
-
Dissolve 5 mg of the spiro-acid in 0.6 mL CDCl3.
-
Acquire a standard 1H-NMR spectrum. Note the chemical shift of the proton alpha to the carboxyl group (likely a doublet or multiplet near 2.5-3.0 ppm) or the spiro-ring protons.
-
-
Complex Formation:
-
Add 1.2 equivalents of (R)-(+)-α-Methylbenzylamine directly to the NMR tube.
-
Shake vigorously to ensure salt formation.
-
-
Chiral Acquisition:
-
Acquire the 1H-NMR spectrum again.
-
Analysis: Zoom in on the alpha-proton or distinct spiro-ring signals. In a racemate, you will see two sets of signals (splitting). In an enantiopure sample, one set will dominate.
-
Calculation: Integrate the major vs. minor peaks.
-
Part 4: Scientific Rationale & Troubleshooting
Why Polysaccharide Columns?
Spirocyclic acids like 2,8-dioxaspiro[4.5]decane-3-carboxylic acid possess a "handedness" defined by the twist at the spiro-carbon and the chiral center at C3. Amylose-based columns (AD-H) form helical grooves. The enantiomers of the spiro-acid fit differently into these grooves (inclusion complexes) and form hydrogen bonds via the carboxylic acid and the carbamate groups on the stationary phase.
-
Troubleshooting: If peaks overlap, switch to Chiralcel OD-H (Cellulose based). The different backbone twist often resolves separations that Amylose fails.
The Role of TFA
Without Trifluoroacetic Acid (0.1%), the carboxylic acid group will partially ionize, leading to "fronting" or broad tailing peaks that mask the minor enantiomer. TFA ensures the molecule remains in the neutral protonated form (
Visualizing the HPLC Workflow
Figure 2: Step-by-step workflow for the Chiral HPLC analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136289233, 2,8-Dioxaspiro[4.5]decane-3-carboxylic acid. Retrieved from [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. (Demonstrates the utility of polysaccharide columns for carboxylic acids). Retrieved from [Link]
-
ResearchGate (2008). Structure of (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid. (Provides structural analog data confirming crystallinity and stability). Retrieved from [Link][7][8]
Sources
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. mdpi.com [mdpi.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
